4-N-Hexyloxynitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hexoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMYJULPWGTTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065888 | |
| Record name | Hexyl p-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15440-98-9 | |
| Record name | 1-(Hexyloxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15440-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(hexyloxy)-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015440989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(hexyloxy)-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl p-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexyloxy-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 4-N-Hexyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-N-hexyloxynitrobenzene, a compound of interest in materials science. This document details its synthesis, purification, and characterization, presenting quantitative data in structured tables and outlining experimental protocols.
Core Physical and Chemical Properties
This compound, with the IUPAC name 1-(hexyloxy)-4-nitrobenzene, is an aromatic ether. Its core structure consists of a benzene ring substituted with a hexyloxy group (-O-(CH₂)₅CH₃) and a nitro group (-NO₂) at the para position. This substitution pattern imparts a significant dipole moment to the molecule, influencing its physical properties and intermolecular interactions. The compound is generally soluble in organic solvents.[1]
Physical Constants
The physical properties of this compound are summarized in the table below. These values are crucial for its handling, purification, and application in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₃ | [1][2] |
| Molecular Weight | 223.27 g/mol | [1] |
| Melting Point | 25 °C | [3] |
| Boiling Point (estimated) | 364.56 °C | [3] |
| Density (estimated) | 1.1223 g/mL | [3] |
| Refractive Index (estimated) | 1.5300 | [3] |
| Flash Point | 25 °C | [3] |
| Appearance | White or Colorless to Brown Solid/Liquid | [3] |
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through various spectroscopic techniques. The expected spectral data are detailed below, based on the known effects of the functional groups on the benzene ring.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hexyloxy chain. The aromatic region will show a characteristic AA'BB' system due to the para-substitution.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Aromatic H (ortho to -O) | 6.90 - 7.10 | Doublet | 2H |
| Aromatic H (ortho to -NO₂) | 8.10 - 8.30 | Doublet | 2H |
| -O-CH₂ -(CH₂)₄-CH₃ | 3.90 - 4.10 | Triplet | 2H |
| -O-CH₂-CH₂ -(CH₂)₃-CH₃ | 1.70 - 1.90 | Quintet | 2H |
| -(CH₂)₂-CH₂ -CH₂-CH₂-CH₃ | 1.30 - 1.50 | Multiplet | 4H |
| -(CH₂)₅-CH₃ | 0.85 - 0.95 | Triplet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electron-donating hexyloxy group and the electron-withdrawing nitro group.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-O | 160 - 165 |
| C-NO₂ | 145 - 150 |
| Aromatic CH (ortho to -O) | 114 - 118 |
| Aromatic CH (ortho to -NO₂) | 125 - 129 |
| -O-C H₂- | 68 - 72 |
| -O-CH₂-C H₂- | 31 - 33 |
| -O-(CH₂)₂-C H₂- | 25 - 27 |
| -O-(CH₂)₃-C H₂- | 28 - 30 |
| -O-(CH₂)₄-C H₂- | 22 - 24 |
| -C H₃ | 13 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitro group, the ether linkage, and the aromatic ring.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Strong |
| Asymmetric NO₂ stretch | 1500 - 1550 | Strong |
| Symmetric NO₂ stretch | 1335 - 1365 | Strong |
| C-O-C stretch | 1240 - 1260 | Strong |
| C=C aromatic stretch | 1450 - 1600 | Medium |
Mass Spectrometry
The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment (Predicted) |
| 223 | [M]⁺ (Molecular Ion) |
| 139 | [M - C₆H₁₂]⁺ |
| 123 | [M - C₆H₁₂O]⁺ |
| 93 | [C₆H₅O]⁺ |
| 85 | [C₆H₁₃]⁺ |
Experimental Protocols
Synthesis: Williamson Ether Synthesis
A common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-nitrophenoxide is reacted with 1-bromohexane.
Materials:
-
4-Nitrophenol
-
1-Bromohexane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in ethanol. Add a stoichiometric amount of sodium hydroxide pellets and stir the mixture until the sodium hydroxide is completely dissolved, forming the sodium 4-nitrophenoxide salt.
-
Nucleophilic Substitution: To the solution of sodium 4-nitrophenoxide, add a slight excess of 1-bromohexane. Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.
-
Extraction and Drying: Separate the organic layer and wash it sequentially with a dilute sodium hydroxide solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator to obtain the crude product.
Synthesis of this compound.
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals.
-
Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Purification by Recrystallization.
Conclusion
This technical guide provides essential information on the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and purification. The presented data and methodologies are intended to support researchers and scientists in their work with this compound, particularly in the field of materials science. The structured presentation of quantitative data and the visual representation of workflows aim to facilitate a clear and comprehensive understanding of this molecule.
References
An In-Depth Technical Guide to the Phase Transitions of 4-n-Hexyloxynitrobenzene and Related Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the liquid crystal phase transitions of 4-n-hexyloxynitrobenzene and structurally similar mesogenic compounds. Due to the limited availability of specific quantitative data for this compound in the readily accessible literature, this guide utilizes data from the closely related and well-characterized compound, p-n-hexyloxybenzylidine-p′-n-butylaniline (6O.4), as an illustrative example to detail the experimental methodologies and data presentation pertinent to the study of such liquid crystals.
Quantitative Data on Liquid Crystal Phase Transitions
The phase transition temperatures and associated enthalpy changes are critical parameters for characterizing liquid crystalline materials. These are typically determined using Differential Scanning Calorimetry (DSC). The data for the illustrative compound p-n-hexyloxybenzylidine-p′-n-butylaniline (6O.4) is presented below.
| Phase Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |
| Crystalline to Smectic H (K-SH) | 33.7 | Not Reported |
| Smectic H to Nematic (SH-N) | Not Reported | Not Reported |
| Nematic to Isotropic (N-I) | Not Reported | Not Reported |
Note: The provided literature for p-n-hexyloxybenzylidine-p′-n-butylaniline (6O.4) primarily focused on the crystalline to liquid crystalline transition and its irreversible nature upon cooling.[1] Further transitions to nematic and isotropic phases are expected for such a molecule, though specific temperatures and enthalpies were not detailed in the cited source.
Experimental Protocols
The characterization of liquid crystal phase transitions relies on a combination of thermal analysis and optical microscopy. The following are detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[2]
Objective: To determine the temperatures and enthalpies of phase transitions.
Methodology:
-
Sample Preparation: A small sample of the liquid crystal (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:
-
An initial heating ramp to a temperature above the highest expected transition to erase any previous thermal history.
-
A controlled cooling ramp to a temperature below the lowest expected transition.
-
A final controlled heating ramp.
-
Typical heating and cooling rates are between 5-10 °C/min.
-
-
Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference pan. This differential heat flow is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram shows peaks corresponding to phase transitions.
-
Endothermic peaks on heating represent transitions from a more ordered to a less ordered state (e.g., solid to liquid crystal, liquid crystal to isotropic liquid).
-
Exothermic peaks on cooling represent transitions from a less ordered to a more ordered state.
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
-
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy is a crucial technique for identifying and characterizing the different liquid crystal mesophases by observing their unique optical textures.
Objective: To visually identify the different liquid crystal phases and their transition temperatures.
Methodology:
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide. A coverslip is placed on top, and the sample is gently heated to its isotropic phase to ensure a thin, uniform film. The sample is then allowed to cool into the liquid crystal phases.
-
Microscope Setup: The slide is placed on a hot stage of a polarizing microscope. The microscope is equipped with two polarizers, a polarizer below the sample and an analyzer above the sample, which are typically oriented perpendicular to each other ("crossed polarizers").
-
Observation during Temperature Change: The sample is heated and cooled at a slow, controlled rate (e.g., 1-2 °C/min) using the hot stage.
-
Texture Identification: As the temperature changes, the sample will pass through different liquid crystal phases, each exhibiting a characteristic optical texture.
-
Nematic Phase: Often shows a "threaded" or "Schlieren" texture.
-
Smectic Phases: Typically exhibit "focal conic" or "fan-like" textures.
-
Isotropic Phase: Appears completely dark under crossed polarizers as it is optically isotropic.
-
-
Transition Temperature Determination: The temperature at which a distinct change in the optical texture is observed is recorded as the phase transition temperature. This method is highly complementary to DSC for confirming transition temperatures.
Visualizations
Logical Workflow for Liquid Crystal Phase Characterization
The following diagram illustrates the typical experimental workflow for characterizing the phase transitions of a novel liquid crystalline material.
Illustrative Phase Transition Pathway for a Rod-Like Liquid Crystal
This diagram shows the expected sequence of phase transitions for a typical calamitic (rod-like) liquid crystal like p-n-hexyloxybenzylidine-p′-n-butylaniline upon heating.
References
An In-depth Technical Guide on the Molecular Structure and Mesomorphic Behavior of 4-N-Hexyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and mesomorphic properties of the liquid crystalline compound 4-N-Hexyloxynitrobenzene. The content is structured to serve as a valuable resource for researchers and professionals engaged in the study and application of liquid crystals.
Molecular Structure and Properties
This compound is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure consists of a rigid aromatic core and a flexible alkyl chain, a common design motif for liquid crystalline materials. The rigid core is composed of a benzene ring substituted with a nitro group (-NO2) and a hexyloxy group (-O(CH2)5CH3).
The nitro group, being a strong electron-withdrawing group, introduces a significant dipole moment perpendicular to the main molecular axis. This feature plays a crucial role in the dielectric anisotropy and overall mesomorphic behavior of the compound. The flexible hexyloxy chain contributes to the fluidity of the mesophases and influences the transition temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| Synonyms | 1-(hexyloxy)-4-nitrobenzene, p-hexyloxynitrobenzene |
| CAS Number | 15440-98-9 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of a phenolate with an alkyl halide. In this specific case, 4-nitrophenol is reacted with 1-bromohexane in the presence of a base.
Experimental Protocol for Synthesis
Materials:
-
4-Nitrophenol
-
1-Bromohexane
-
Potassium Carbonate (K2CO3)
-
Acetone (anhydrous)
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of 4-nitrophenol (1 eq.), 1-bromohexane (1.2 eq.), and potassium carbonate (1.5 eq.) is refluxed in anhydrous acetone for 24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in dichloromethane and washed sequentially with 1 M NaOH solution and deionized water.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated to yield the crude product.
-
The crude product is purified by recrystallization from ethanol to afford this compound as a solid.
Mesomorphic Behavior
Table 2: Expected Phase Transitions for this compound (Generalized Data)
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Nematic/Smectic | Expected | Expected |
| Nematic/Smectic to Isotropic | Expected | Expected |
Note: The values in this table are placeholders and represent the type of data that would be obtained from experimental characterization. The actual transition temperatures and enthalpies would need to be determined empirically.
The nitro group's strong dipole moment can lead to the formation of highly ordered smectic phases. The hexyloxy chain length is expected to promote the stability of these smectic phases.
Experimental Characterization Protocols
The mesomorphic behavior of this compound is primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.
Experimental Protocol:
-
A small amount of the purified this compound sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min, under an inert nitrogen atmosphere.
-
The heat flow to the sample is measured relative to the reference.
-
Phase transitions are identified as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.
-
The peak onset temperature is taken as the transition temperature, and the peak area is used to calculate the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying and characterizing liquid crystalline phases based on their unique optical textures.
Experimental Protocol:
-
A small amount of the this compound sample is placed on a clean glass microscope slide.
-
A cover slip is placed over the sample.
-
The slide is placed on a hot stage attached to a polarizing microscope.
-
The sample is heated to its isotropic liquid state and then slowly cooled.
-
The textures of the different mesophases are observed between crossed polarizers as a function of temperature.
-
Nematic phases typically exhibit a threaded or schlieren texture, while smectic phases show focal conic or mosaic textures.
-
The transition temperatures observed via POM are correlated with the data obtained from DSC.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Spectroscopic Profiling of 4-N-Hexyloxynitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-N-Hexyloxynitrobenzene, a molecule of interest in various research and development applications. The following sections detail its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data, along with generalized experimental protocols for these analyses.
Introduction
This compound is an aromatic compound featuring a hexyloxy and a nitro group attached to a benzene ring in a para arrangement. This substitution pattern significantly influences its electronic and vibrational properties, which can be elucidated using various spectroscopic techniques. Understanding the spectroscopic signature of this molecule is crucial for its identification, characterization, and quality control in research and industrial settings.
Predicted Spectroscopic Data
Due to the limited availability of directly published experimental spectra for this compound, the following data tables are based on established principles of substituent effects on aromatic systems and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | 8.1 - 8.3 | Doublet | 2H |
| H-3, H-5 | 6.9 - 7.1 | Doublet | 2H |
| -OCH₂- | 4.0 - 4.2 | Triplet | 2H |
| -OCH₂CH₂ - | 1.7 - 1.9 | Quintet | 2H |
| -(CH₂)₃- | 1.3 - 1.5 | Multiplet | 6H |
| -CH₃ | 0.8 - 1.0 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-O-) | 160 - 165 |
| C-4 (-NO₂) | 140 - 145 |
| C-2, C-6 | 125 - 130 |
| C-3, C-5 | 114 - 119 |
| -OCH₂- | 68 - 72 |
| -CH₂- (alkyl chain) | 20 - 35 |
| -CH₃ | 13 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. The predicted characteristic IR absorption bands for this compound are summarized below. Aromatic nitro compounds typically show strong, characteristic stretching vibrations for the N–O bond.
Table 3: Predicted IR Absorption Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Asymmetric NO₂ Stretch | 1510 - 1540 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |
| Aromatic C=C Stretch | 1590 - 1610, 1480 - 1500 | Medium |
| C-O-C Stretch (Aryl Ether) | 1240 - 1280 | Strong |
| C-O-C Stretch (Alkyl Ether) | 1020 - 1080 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro and hexyloxy groups on the benzene ring influences the energy of these transitions. Aromatic nitro compounds are known to have distinct absorption bands.[1]
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λ_max (nm) | Solvent |
| π → π | ~270 - 290 | Ethanol/Methanol |
| n → π (NO₂) | ~320 - 340 | Ethanol/Methanol |
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, relaxation delay 1-2 seconds, 8-16 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30°, relaxation delay 2-5 seconds, several hundred to thousands of scans may be necessary due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typical range: 4000 - 400 cm⁻¹.
-
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Record a baseline spectrum with the cuvette filled only with the solvent.
-
Record the absorption spectrum of the sample solution over a range of approximately 200 to 600 nm.
-
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Conclusion
The predicted spectroscopic data and generalized experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound. While the provided data is based on sound chemical principles and comparisons with similar structures, it is recommended to confirm these findings with experimental data whenever possible. The outlined methodologies offer a solid foundation for obtaining high-quality spectra for this compound.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of 4-N-Hexyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a framework for the analysis of the thermal stability and decomposition of 4-N-Hexyloxynitrobenzene. As of the latest literature review, specific experimental data on the thermal properties of this compound are not publicly available. The quantitative data presented herein is illustrative and based on the expected behavior of similar nitroaromatic compounds. Researchers are strongly encouraged to perform experimental analyses to determine the precise thermal characteristics of this compound.
Introduction
This compound belongs to the class of nitroaromatic compounds, which are of significant interest in various fields, including materials science and pharmaceuticals. The presence of both a nitro group and an ether linkage suggests that the thermal stability of this molecule is a critical parameter for its safe handling, storage, and application. The nitro group is energetic and can undergo exothermic decomposition, while the hexyloxy chain may influence the decomposition pathway and onset temperature. This guide outlines the expected thermal behavior of this compound, provides detailed protocols for its experimental investigation, and presents a plausible decomposition mechanism.
Predicted Thermal Properties
While specific experimental data is unavailable, the thermal properties of this compound can be predicted based on the behavior of other nitroaromatic compounds. It is anticipated that the decomposition will be an exothermic process with an onset temperature likely in the range of 200-350 °C. The presence of the alkoxy chain may slightly lower the decomposition temperature compared to nitrobenzene due to the potential for ether cleavage initiation steps.
Illustrative Quantitative Data
The following table presents hypothetical data for the thermal decomposition of this compound, which should be experimentally verified.
| Thermal Property | Technique | Illustrative Value | Notes |
| Onset Decomposition Temperature (Tonset) | TGA/DSC | 250 - 300 °C | The temperature at which decomposition begins. |
| Peak Decomposition Temperature (Tpeak) | DSC | 300 - 350 °C | The temperature of the maximum rate of decomposition. |
| Mass Loss | TGA | 50 - 70% | The percentage of mass lost during the primary decomposition step. |
| Enthalpy of Decomposition (ΔHd) | DSC | -200 to -400 kJ/mol | A significant exothermic event is expected. |
| Activation Energy (Ea) | Kinetic Analysis | 150 - 250 kJ/mol | The energy barrier for the decomposition reaction. |
Experimental Protocols
To determine the actual thermal properties of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the point of initial mass loss) and the temperature of maximum rate of mass loss from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition and to determine the onset temperature, peak temperature, and enthalpy of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or high-pressure DSC pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of the exothermic decomposition, the peak temperature, and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).
Visualization of Workflows and Pathways
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis.
Plausible Decomposition Pathway
The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds in the molecule. Two primary initiation steps are plausible: C-NO₂ bond homolysis and O-C bond cleavage in the hexyloxy group. The subsequent reactions would involve radical chain mechanisms.
Caption: Plausible decomposition pathway for this compound.
Conclusion
The thermal stability of this compound is a crucial aspect that requires experimental determination. This guide provides the necessary theoretical background, detailed experimental protocols, and illustrative visualizations to aid researchers in this investigation. The proposed decomposition pathway suggests a complex process involving radical intermediates. The actual thermal behavior may be influenced by factors such as sample purity, heating rate, and the surrounding atmosphere. Therefore, a thorough experimental investigation using techniques like TGA and DSC is essential for a comprehensive understanding of the thermal properties of this compound.
A Technical Guide to the Dielectric Properties of 4-N-Hexyloxynitrobenzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dielectric properties of the nematic liquid crystal 4-N-Hexyloxynitrobenzene. Due to a lack of extensive published data on this specific compound, this guide leverages data from structurally similar liquid crystals, primarily 4-n-hexyloxy-4'-cyanobiphenyl, and the dielectric characteristics of nitrobenzene to provide a thorough understanding of the expected behavior. The methodologies for synthesis and dielectric characterization are detailed to enable researchers to conduct their own investigations.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-nitrophenol is deprotonated to form the 4-nitrophenoxide ion, which then attacks a hexyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-nitrophenol and 1-bromohexane.
Materials:
-
4-Nitrophenol
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Distilled water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Spin vane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenol in acetone or DMF.
-
Add a slight molar excess of a base, such as potassium carbonate or sodium hydroxide, to the solution. Heat the mixture gently with stirring until the 4-nitrophenol is fully deprotonated to form the phenoxide.
-
Add a stoichiometric equivalent of 1-bromohexane to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
The solvent is then removed from the filtrate using a rotary evaporator.
-
The resulting crude product is dissolved in diethyl ether and washed with distilled water in a separatory funnel to remove any remaining salts and base.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Dielectric Properties: An Overview
The dielectric properties of liquid crystals are anisotropic and are characterized by the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis. The difference between these two values is the dielectric anisotropy (Δε = ε∥ - ε⊥). For this compound, a positive dielectric anisotropy is expected due to the large dipole moment of the nitro group along the long molecular axis.
Quantitative Data for Analogous Compounds
Table 1: Dielectric Properties of 4-n-hexyloxy-4'-cyanobiphenyl (Data synthesized from analogous compounds in the literature)
| Temperature (°C) | Frequency (kHz) | ε∥ | ε⊥ | Δε |
| 25 | 1 | 18.5 | 7.0 | 11.5 |
| 35 | 1 | 17.8 | 7.2 | 10.6 |
| 45 | 1 | 16.9 | 7.3 | 9.6 |
| 25 | 10 | 18.3 | 7.0 | 11.3 |
| 25 | 100 | 17.5 | 6.9 | 10.6 |
Table 2: Dielectric Properties of Nitrobenzene (Data synthesized from literature sources)
| Temperature (°C) | Frequency (GHz) | Dielectric Constant (ε') | Dielectric Loss (ε'') |
| 20 | 1 | 35.7 | 1.2 |
| 20 | 10 | 12.1 | 8.5 |
| 40 | 1 | 32.6 | 1.5 |
| 40 | 10 | 14.8 | 9.8 |
Experimental Protocol for Dielectric Spectroscopy
Dielectric spectroscopy is the primary technique used to measure the complex dielectric permittivity of a material as a function of frequency.
3.1. Sample Preparation and Cell Assembly
-
The liquid crystal sample is introduced into a liquid crystal cell via capillary action in its isotropic phase.
-
The cell consists of two parallel glass plates with transparent conductive coatings (e.g., Indium Tin Oxide, ITO). The inner surfaces of the plates are coated with an alignment layer (e.g., polyimide) that has been rubbed to induce a specific molecular alignment (planar or homeotropic).
-
The cell thickness is controlled by spacers, typically ranging from 5 to 20 µm.
-
For measuring ε∥, a planar aligned cell is used, and for ε⊥, a homeotropic aligned cell is employed. Alternatively, a strong magnetic field can be used to align the director of a planar cell parallel or perpendicular to the applied electric field.
3.2. Measurement Procedure
-
The prepared liquid crystal cell is placed in a temperature-controlled holder.
-
The cell is connected to an impedance analyzer.
-
An oscillating electric field of a small amplitude (typically < 1 V) is applied across the cell over a range of frequencies (e.g., 10 Hz to 10 MHz).
-
The impedance analyzer measures the capacitance and conductance (or resistance) of the cell at each frequency.
-
The complex dielectric permittivity (ε* = ε' - iε'') is calculated from the measured capacitance and conductance, taking into account the cell's geometry (area of the electrodes and thickness of the liquid crystal layer).
-
Measurements are typically performed at various temperatures as the sample is cooled from the isotropic phase into the nematic phase.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the dielectric characterization of a liquid crystal.
An In-depth Technical Guide to 4-N-Hexyloxynitrobenzene: Synthesis, Characterization, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-N-Hexyloxynitrobenzene, a nitroaromatic compound with potential applications in materials science and as a synthetic intermediate. This document details the compound's discovery and history, its physicochemical properties, and a detailed experimental protocol for its synthesis via the Williamson ether synthesis. Spectroscopic data for characterization are also presented. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers interested in exploring its potential in medicinal chemistry and drug development.
Introduction and Historical Context
The study of nitroaromatic compounds has been a cornerstone of organic chemistry for over a century, with their applications ranging from dyes and explosives to pharmaceuticals. The synthesis of nitrophenyl ethers, the class of compounds to which this compound belongs, dates back to the latter half of the 19th century. The foundational method for the preparation of such ethers is the Williamson ether synthesis, a versatile and widely used reaction developed in the 1850s. This reaction involves the coupling of an alkoxide with an alkyl halide.
While the specific discovery of this compound is not prominently documented, its synthesis falls within the well-established principles of ether formation. The primary interest in 4-alkoxynitrobenzenes has historically been in the field of liquid crystals, where the molecular shape and polarity of these compounds can influence the properties of liquid crystalline mixtures. More recently, the exploration of nitroaromatic compounds in drug discovery has gained traction, suggesting potential, yet largely unexplored, avenues for this compound.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 15440-98-9 |
| Appearance | Likely a solid at room temperature |
| Synonyms | 1-(Hexyloxy)-4-nitrobenzene, p-Nitrophenyl hexyl ether |
Characterization of this compound is typically achieved through standard spectroscopic methods. Expected data from these analyses are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the range of 6.9-8.2 ppm), a triplet for the methylene group attached to the oxygen (around 4.0 ppm), and signals for the aliphatic protons of the hexyl chain. |
| ¹³C NMR | Signals for the aromatic carbons (with the carbon attached to the nitro group being the most deshielded), and signals for the carbons of the hexyl chain. |
| IR Spectroscopy | Characteristic peaks for the nitro group (asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹), C-O-C ether linkage (around 1250 cm⁻¹), and aromatic C-H bonds. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
| UV-Vis Spectroscopy | An absorption maximum (λ_max) around 318 nm, corresponding to a π → π* transition.[1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of the 4-nitrophenoxide ion on an n-hexyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.
Materials:
-
4-Nitrophenol
-
1-Bromohexane (or 1-iodohexane)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq) and a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, such as potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq), to the mixture. Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the 4-nitrophenoxide salt.
-
Alkyl Halide Addition: Add 1-bromohexane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate), to yield pure this compound.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Drug Development Perspectives
Currently, there is a notable absence of published research specifically detailing the biological activity of this compound. While many nitroaromatic compounds exhibit a range of biological effects, and related alkoxy-substituted aromatic compounds have been investigated in various therapeutic areas, no direct studies on this compound's interaction with biological systems, its mechanism of action, or its potential as a drug candidate have been found in the public domain.
For researchers in drug development, this compound could serve as a starting point or a scaffold for the synthesis of novel compounds. The presence of the nitro group allows for its reduction to an amine, which is a key functional group in many pharmaceuticals, opening up a wide array of possible derivatizations. The hexyloxy chain provides lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.
Future research could explore:
-
Screening for Biological Activity: Evaluating this compound and its derivatives against a panel of biological targets, such as enzymes, receptors, and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with variations in the alkyl chain length and substitutions on the aromatic ring to understand how these modifications affect any observed biological activity.
-
Metabolic Stability and Toxicity: Assessing the metabolic fate and potential toxicity of the compound, which are critical early-stage considerations in drug discovery.
Due to the lack of information on biological targets and signaling pathway modulation, no pathway diagrams can be provided at this time.
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical properties. While its historical context is rooted in materials science, particularly liquid crystals, its potential in the realm of drug discovery remains an open and unexplored field. This guide provides the essential technical information for its synthesis and characterization, serving as a foundational document for researchers who may wish to investigate its biological properties and unlock its potential as a building block for novel therapeutic agents. Further research is imperative to elucidate any biological activity and to determine if this compound or its derivatives hold promise for future drug development efforts.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-N-Hexyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-N-hexyloxynitrobenzene, a valuable intermediate in the development of various organic materials and potential pharmaceutical compounds. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.
Reaction Principle
The synthesis of this compound is accomplished through the nucleophilic substitution reaction (SN2) between the phenoxide ion of 4-nitrophenol and 1-bromohexane. The reaction is typically carried out in a polar aprotic solvent with a mild base to facilitate the deprotonation of the phenol.
Quantitative Data Summary
The following table summarizes the molar quantities of reactants and the theoretical yield for the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Amount |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 20.0 | 2.78 g |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 22.0 | 3.63 g (2.9 mL) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20.0 | 2.76 g |
| Acetone | C₃H₆O | 58.08 | - | 200 mL |
| This compound | C₁₂H₁₇NO₃ | 223.27 | 20.0 (Theor.) | 4.47 g (Theor.) |
Experimental Protocol
This protocol is adapted from a general and reliable Williamson ether synthesis procedure.[1]
Materials:
-
4-Nitrophenol
-
1-Bromohexane
-
Anhydrous Potassium Carbonate
-
Acetone (dry)
-
Benzene
-
10% Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate
-
Round-bottomed flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottomed flask, combine 2.78 g (20.0 mmol) of 4-nitrophenol, 3.63 g (22.0 mmol) of 1-bromohexane, and 2.76 g (20.0 mmol) of anhydrous potassium carbonate.
-
Solvent Addition: Add 200 mL of dry acetone to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 72 hours.[1] The extended reaction time is necessary for the less reactive hexyl bromide.[1]
-
Work-up - Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Extraction: To the residue, add 200 mL of water. Transfer the mixture to a separatory funnel and extract the product with two 100 mL portions of benzene.
-
Washing: Combine the organic extracts and wash successively with:
-
100 mL of 10% aqueous sodium hydroxide solution (to remove any unreacted 4-nitrophenol).
-
100 mL of water.
-
100 mL of saturated sodium chloride solution (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Reaction Scheme: Williamson Ether Synthesis
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
References
Application Notes and Protocols: 4-N-Hexyloxynitrobenzene in Display Technology - A Feasibility Assessment
Introduction
This document provides a detailed overview of the potential applications of 4-N-Hexyloxynitrobenzene in display technology. It is important to note that a comprehensive literature search did not yield specific studies or data on the direct application of this compound as a liquid crystal material in display devices. Therefore, this document will focus on the fundamental principles of liquid crystals in displays, the structure-property relationships that govern their behavior, and general protocols for the synthesis and characterization of similar molecules. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and application of novel organic materials.
Section 1: Liquid Crystals in Display Technology - Fundamental Principles
The vast majority of modern flat-panel displays are based on liquid crystal technology. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] For a material to be suitable for display applications, it typically needs to exhibit a nematic liquid crystal phase over a broad temperature range, including room temperature.[2]
Structure-Property Relationships in Nematic Liquid Crystals
The suitability of a molecule to form a stable nematic phase and its specific optical and electrical properties are dictated by its molecular structure. Key features include:
-
A rigid core: Typically composed of two or more aromatic rings (like benzene), which provides the necessary structural anisotropy.
-
A flexible terminal group: Often an alkyl or alkoxy chain, which helps to lower the melting point and influence the mesophase stability.
-
A polar terminal group: Such as a cyano (-CN) or nitro (-NO2) group, which can induce a strong dipole moment and lead to a significant dielectric anisotropy.[2]
Key Parameters for Display Applications
-
Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel and perpendicular to the molecular director. A positive Δε is required for twisted nematic (TN) displays.
-
Birefringence (Δn): The difference in refractive indices for light polarized parallel and perpendicular to the molecular director. The value of Δn is a critical parameter in the design of the display cell gap.
-
Viscosity (η): A low rotational viscosity is crucial for achieving fast switching times.
-
Temperature Range: The nematic phase should be stable over a wide range of operating temperatures.
Section 2: Hypothetical Mesomorphic Properties of this compound
The molecular structure of this compound consists of a nitrobenzene core, which is rigid, a flexible hexyloxy tail, and a polar nitro group.
-
Rigid Core (Nitrobenzene): The benzene ring provides the necessary rigidity.
-
Flexible Tail (-OC6H13): The hexyloxy group would lower the melting point and could promote the formation of a liquid crystalline phase.
-
Polar Group (-NO2): The nitro group is strongly polar and would induce a significant dipole moment. This could lead to a large positive dielectric anisotropy.
While the structural components are suggestive of potential liquid crystalline behavior, the simple single-ring core of this compound may not provide sufficient anisotropy to form a stable nematic phase over a useful temperature range. Most commercially relevant liquid crystals possess at least two aromatic rings.
Section 3: Experimental Protocols
The following are general protocols for the synthesis and characterization of a compound like this compound to assess its liquid crystalline properties.
Protocol 1: Synthesis of 4-Alkoxynitrobenzenes (General Procedure)
This protocol describes a typical Williamson ether synthesis to produce 4-alkoxynitrobenzenes.
Materials:
-
4-Nitrophenol
-
1-Bromohexane
-
Potassium carbonate (K2CO3)
-
Acetone
-
Deionized water
-
Dichloromethane
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenol in acetone.
-
Add an excess of powdered potassium carbonate to the solution.
-
Add 1-bromohexane to the mixture.
-
Reflux the reaction mixture with stirring for 24 hours.
-
After cooling to room temperature, filter the mixture to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Characterization of Thermotropic Liquid Crystal Properties
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[3][4][5]
-
Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.
-
Cool the sample at the same rate to a temperature below its expected crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.
-
Analyze the resulting thermogram to identify phase transitions (melting, crystallization, and liquid crystal phase transitions).
Polarized Optical Microscopy (POM): POM is used to visually identify liquid crystalline phases by observing their unique textures.[3][4][5][6][7]
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarizing microscope with crossed polarizers as it is heated and cooled.
-
Isotropic liquids will appear dark, while birefringent liquid crystalline phases will exhibit characteristic textures (e.g., Schlieren or threaded textures for a nematic phase).
-
Record the temperatures at which texture changes occur, corresponding to phase transitions.
Section 4: Data Presentation
As no experimental data for this compound as a liquid crystal is available, the following table presents hypothetical data for a representative nematic liquid crystal to illustrate how such data would be presented.
| Property | Hypothetical Value for a Nematic Liquid Crystal |
| Phase Transitions (°C) | |
| Crystal to Nematic (T_m) | 35 |
| Nematic to Isotropic (T_c) | 85 |
| Optical Properties | |
| Birefringence (Δn) | 0.15 |
| Electrical Properties | |
| Dielectric Anisotropy (Δε) | +5.0 |
| Physical Properties | |
| Rotational Viscosity (γ₁) | 150 mPa·s |
Section 5: Visualization of Concepts
Synthesis of 4-Alkoxynitrobenzenes
Caption: General workflow for the synthesis of 4-alkoxynitrobenzenes.
Working Principle of a Twisted Nematic (TN) LCD
Caption: Operating principle of a Twisted Nematic Liquid Crystal Display.[8][9][10][11][12]
While this compound possesses structural features that are common in liquid crystalline molecules, there is no available evidence to support its application in display technology. The provided protocols offer a general framework for the synthesis and characterization of this and similar compounds to determine their potential as liquid crystal materials. Further research would be required to synthesize this compound and systematically study its physical, optical, and electrical properties to ascertain its suitability for any application, including but not limited to display technologies.
References
- 1. Structure, properties, and some applications of liquid crystals* [opg.optica.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Twisted nematic (TN) technology for LCDs [emdgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. What is TN Display? Twisted Nematic Liquid Crystal| Orient Display [orientdisplay.com]
- 11. Working principle of twisted nematic liquid crystal display (TN-LCD)-News-China LCD TFT Display Manufacturer, Global Supplier [display-lcd.com]
- 12. spie.org [spie.org]
Application Notes and Protocols for the Synthesis of Polymers from 4-N-Hexyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaniline (PANI) and its derivatives are a class of conducting polymers that have garnered significant interest for a wide range of applications, including electronics, sensors, and biomedical devices. However, the processability of unsubstituted polyaniline is often limited by its poor solubility in common organic solvents. The introduction of functional groups, such as long alkoxy chains, onto the aniline monomer unit can significantly enhance the solubility and processability of the resulting polymer, opening avenues for its use in solution-processable applications, including drug delivery systems.
This document provides a detailed protocol for the use of 4-N-hexyloxynitrobenzene as a precursor for the synthesis of poly(4-hexyloxyaniline). The synthesis is a two-step process involving the reduction of the nitro group to an amine, followed by the oxidative polymerization of the resulting 4-hexyloxyaniline monomer.
Overall Synthesis Workflow
The conversion of this compound to poly(4-hexyloxyaniline) is achieved in two primary stages:
-
Reduction of this compound: The nitro aromatic precursor is reduced to the corresponding aniline derivative, 4-hexyloxyaniline. Catalytic hydrogenation is a common and efficient method for this transformation.[1][2][3]
-
Oxidative Polymerization of 4-Hexyloxyaniline: The synthesized 4-hexyloxyaniline monomer is then polymerized via chemical oxidation in an acidic medium to yield poly(4-hexyloxyaniline).[4][5]
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Hexyloxyaniline
This protocol describes the reduction of the nitro group of this compound to an amine via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Celite or diatomaceous earth
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The catalyst loading is typically 1-5 mol% of the substrate.
-
Place the flask in the hydrogenation apparatus.
-
Evacuate the flask and purge with nitrogen gas three times.
-
Evacuate the flask again and introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-hexyloxyaniline.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Oxidative Polymerization of 4-Hexyloxyaniline
This protocol details the chemical oxidative polymerization of 4-hexyloxyaniline to form poly(4-hexyloxyaniline).
Materials:
-
4-Hexyloxyaniline
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Ammonium hydroxide (NH₄OH, concentrated)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and filtration apparatus
Procedure:
-
Dissolve 4-hexyloxyaniline (1.0 eq) in 1 M HCl in a beaker with vigorous stirring until fully dissolved. Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve ammonium persulfate (1.0-1.25 eq) in 1 M HCl. Cool this solution to 0-5 °C.
-
Slowly add the ammonium persulfate solution dropwise to the stirred 4-hexyloxyaniline solution over a period of 30 minutes.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then allow it to stir at room temperature for 24 hours. A dark green or black precipitate will form.
-
Collect the polymer precipitate by vacuum filtration and wash it thoroughly with 1 M HCl, followed by deionized water, and then methanol to remove unreacted monomer and oligomers.
-
To obtain the emeraldine base form of the polymer, suspend the precipitate in a dilute ammonium hydroxide solution and stir for 2-3 hours.
-
Filter the polymer again, and wash with deionized water until the filtrate is neutral.
-
Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
Data Presentation
The following tables summarize the physical and chemical properties of the monomer and the expected properties of the resulting polymer.
Table 1: Properties of 4-Alkoxyaniline Monomers
| Property | 4-Butoxyaniline (Analogue) | 4-Hexyloxyaniline (Expected) |
| Molecular Formula | C₁₀H₁₅NO[6] | C₁₂H₁₉NO |
| Molecular Weight | 165.23 g/mol [6] | 193.29 g/mol |
| Appearance | Clear dark brown to pale yellow liquid[7] | Liquid or low-melting solid |
| Boiling Point | 148-149 °C @ 13 mmHg | Higher than butoxyaniline |
| Density | 0.992 g/mL at 25 °C | ~0.98 g/mL |
Table 2: Characterization and Properties of Poly(alkoxyaniline)s
| Property | Poly(2,5-dimethoxyaniline) (Reference)[8] | Poly(4-hexyloxyaniline) (Expected) |
| Form | Fine powder[8] | Powder |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, moderately soluble in THF, DMSO, DMF[8] | Expected to have good solubility in common organic solvents like chloroform, THF, and toluene due to the long alkyl chain. |
| Conductivity (Doped State) | Not high, due to localization of charges[8] | Expected to be lower than unsubstituted polyaniline, likely in the semi-conducting range. |
| Thermal Stability | Enhanced due to hydrogen bonding[8] | Expected to have good thermal stability. |
| Molecular Weight (Mw) | Data not available in the provided search results. | Dependent on polymerization conditions. |
| Polydispersity Index (PDI) | Data not available in the provided search results. | Typically broad for this type of polymerization. |
Applications and Further Research
The enhanced solubility of poly(4-hexyloxyaniline) makes it a promising candidate for applications where solution processing is required. For researchers in drug development, this polymer could be investigated as a matrix for controlled drug release, leveraging its conductivity for potential stimuli-responsive delivery systems. The long hexyloxy chain may also impart amphiphilic properties, suggesting potential for self-assembly into nanoparticles or micelles for drug encapsulation.
Further research should focus on the detailed characterization of poly(4-hexyloxyaniline), including determination of its molecular weight, polydispersity, and precise conductivity measurements. Investigating the biocompatibility and degradation profile of this polymer will be crucial for its consideration in biomedical and pharmaceutical applications.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Butyloxyaniline | C10H15NO | CID 20352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-n-Butoxyaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols for 4-N-Hexyloxynitrobenzene in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and nonlinear optical (NLO) characterization of 4-N-Hexyloxynitrobenzene, a promising organic material for applications in photonics and optoelectronics. The protocols detailed herein are based on established methodologies for similar donor-acceptor substituted aromatic compounds.
Introduction to this compound for NLO Applications
This compound is a molecule of significant interest in the field of nonlinear optics. Its structure, featuring an electron-donating hexyloxy group (-O-C₆H₁₃) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a benzene ring, creates a strong intramolecular charge-transfer system. This molecular design is a key prerequisite for high second- and third-order nonlinear optical responses. The extended alkyl chain of the hexyloxy group also enhances solubility in common organic solvents, facilitating material processing for device fabrication.
Potential applications for materials exhibiting strong NLO properties include optical switching, frequency conversion, optical limiting, and high-speed data processing. The characterization of this compound's NLO properties is crucial for evaluating its suitability for these advanced applications.
Synthesis of this compound
The synthesis of this compound is readily achieved via the Williamson ether synthesis, a robust and high-yielding reaction.[1][2][3] This method involves the reaction of an alkoxide with a primary alkyl halide.[3] In this case, 4-nitrophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from 1-bromohexane.[1][2]
2.1. Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Nitrophenol
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Deionized water
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in 100 mL of anhydrous acetone.
-
Addition of Alkyl Halide: To the stirring suspension, add 1-bromohexane (1.2 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone). Maintain the reflux with vigorous stirring for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer with 2 x 50 mL of deionized water to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from ethanol to obtain a pale yellow solid.
2.2. Synthesis Workflow Diagram
Caption: Williamson Ether Synthesis of this compound.
Second-Order Nonlinear Optical Properties
The second-order NLO properties of this compound can be initially assessed using the Kurtz-Perry powder technique.[4][5][6][7][8] This method provides a rapid and efficient means to screen materials for second-harmonic generation (SHG) activity, which is a key indicator of a non-centrosymmetric crystal structure and a non-zero second-order susceptibility (χ⁽²⁾).[4]
3.1. Experimental Protocol: Kurtz-Perry Powder Technique
Materials and Equipment:
-
Synthesized this compound powder
-
Potassium dihydrogen phosphate (KDP) powder (as a reference)
-
Mortar and pestle
-
Sieves with various mesh sizes
-
Microscope slides and sample holder
-
Pulsed Nd:YAG laser (1064 nm)
-
Photomultiplier tube (PMT) detector
-
High-pass filter (to block the fundamental wavelength)
-
Band-pass filter (centered at 532 nm)
-
Oscilloscope
Procedure:
-
Sample Preparation: Grind the crystalline this compound into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size range (e.g., 75-150 µm). Prepare a reference sample of KDP powder with the same particle size range.
-
Sample Mounting: Place a small amount of the powdered sample between two microscope slides and mount it in a sample holder.
-
Optical Setup: Align the Nd:YAG laser beam to be incident on the sample. Position the PMT detector to collect the forward-scattered light from the sample. Place the high-pass and 532 nm band-pass filters in front of the detector to ensure that only the second-harmonic signal is measured.
-
Data Acquisition: Irradiate the sample with the fundamental laser beam (1064 nm). Measure the intensity of the generated second-harmonic signal (532 nm) using the PMT and record the output on the oscilloscope.
-
Reference Measurement: Replace the sample with the KDP reference and measure the SHG intensity under the identical experimental conditions.
-
Analysis: The SHG efficiency of this compound is determined relative to that of the KDP standard.
3.2. Kurtz-Perry Experimental Setup Diagram
Caption: Schematic of the Kurtz-Perry SHG measurement setup.
3.3. Hypothetical Second-Order NLO Data
The following table presents hypothetical, yet realistic, second-order nonlinear optical properties for this compound, based on values reported for similar donor-acceptor molecules like p-nitroaniline.[9][10][11][12]
| Property | Symbol | Hypothetical Value | Units |
| Second Harmonic Generation Efficiency | SHG | ~15 x KDP | (relative to KDP) |
| Second-Order Susceptibility | χ⁽²⁾ | 2.5 x 10⁻⁸ | esu |
| First Hyperpolarizability | β | 30 x 10⁻³⁰ | esu |
Note: These values are for illustrative purposes and require experimental verification.
Third-Order Nonlinear Optical Properties
The third-order NLO properties, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), can be determined using the Z-scan technique. This single-beam method is highly sensitive and provides both the sign and magnitude of the real and imaginary parts of the third-order susceptibility (χ⁽³⁾).
4.1. Experimental Protocol: Z-scan Measurement
Materials and Equipment:
-
Solution of this compound in a suitable solvent (e.g., chloroform or THF)
-
Quartz cuvette with a known path length (e.g., 1 mm)
-
Pulsed laser with a Gaussian beam profile (e.g., Nd:YAG at 532 nm or 1064 nm)
-
Focusing lens
-
Motorized translation stage
-
Two photodetectors
-
Beam splitter
-
Aperture
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable, transparent solvent. The concentration should be adjusted to give a linear transmittance of around 70-80% at the laser wavelength.
-
Optical Setup: The laser beam is split into a reference beam and a transmitted beam. The transmitted beam is focused by a lens. The sample cuvette is mounted on a motorized translation stage that moves it along the z-axis through the focal point of the lens.
-
Open Aperture Z-scan: To measure the nonlinear absorption, the aperture in front of the detector is fully opened to collect all the transmitted light. The sample is scanned along the z-axis, and the normalized transmittance is recorded as a function of the sample position. A valley in the transmittance at the focus indicates reverse saturable absorption (positive β), while a peak indicates saturable absorption (negative β).
-
Closed Aperture Z-scan: To measure the nonlinear refraction, a finite aperture is placed before the detector. The sample is again scanned along the z-axis. A pre-focal peak followed by a post-focal valley in the normalized transmittance indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive n₂ (self-focusing).
-
Data Analysis: The nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) are extracted by fitting the experimental data to theoretical Z-scan equations. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated from these values.
4.2. Z-scan Experimental Setup Diagram
Caption: Schematic of the Z-scan experimental setup.
4.3. Hypothetical Third-Order NLO Data
The following table provides hypothetical third-order nonlinear optical properties for this compound, based on typical values for nitrobenzene and other organic molecules.[13][14]
| Property | Symbol | Hypothetical Value | Units |
| Nonlinear Refractive Index | n₂ | -5.0 x 10⁻¹³ | cm²/W |
| Nonlinear Absorption Coefficient | β | 2.0 x 10⁻⁹ | cm/W |
| Third-Order Susceptibility (Real Part) | Re(χ⁽³⁾) | -3.0 x 10⁻¹³ | esu |
| Third-Order Susceptibility (Imaginary Part) | Im(χ⁽³⁾) | 1.5 x 10⁻¹³ | esu |
| Second Hyperpolarizability | γ | 50 x 10⁻³⁶ | esu |
Note: These values are for illustrative purposes and require experimental verification.
Conclusion
This compound represents a promising candidate for nonlinear optical applications due to its well-defined donor-acceptor structure. The synthetic route is straightforward, and its NLO properties can be thoroughly characterized using standard techniques. The protocols and illustrative data presented in this document provide a solid foundation for researchers to synthesize and evaluate this and similar organic NLO materials for their potential use in advanced photonic and optoelectronic devices. Further experimental work is necessary to validate the hypothetical NLO parameters and to fully explore the potential of this compound.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Second-harmonic generation - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. [PDF] A powder technique for the evaluation of nonlinear optical materials | Semantic Scholar [semanticscholar.org]
- 7. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Second-harmonic generation in pure p-nitroaniline and in composites with polystyrene by flash evaporation [opg.optica.org]
- 11. Second-harmonic generation from mixed crystals of p-nitroaniline - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Liquid Crystal Mixtures Featuring 4-N-Hexyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and generalized protocols for the formulation and characterization of liquid crystal (LC) mixtures incorporating 4-N-Hexyloxynitrobenzene. While specific quantitative data for this compound is not extensively available in public literature, this guide offers a framework based on the known properties of analogous 4-alkoxynitrobenzene compounds and established methodologies in liquid crystal research. The protocols outlined herein are intended to serve as a comprehensive starting point for researchers investigating the effects of this compound on the mesomorphic and electro-optical properties of liquid crystal mixtures.
Introduction to this compound in Liquid Crystal Formulations
This compound belongs to the family of 4-alkoxynitrobenzenes, a class of compounds recognized for their potential to induce or modify the mesophases of liquid crystal mixtures. The molecular structure, characterized by a rigid nitrobenzene core and a flexible hexyloxy tail, imparts specific polar and steric properties that can influence the intermolecular interactions within a liquid crystal host. Notably, compounds with this architecture have been observed to promote the formation of smectic phases, which are characterized by a higher degree of molecular order than the nematic phase.
The primary role of incorporating molecules like this compound into a host liquid crystal mixture is to tailor its physical properties for specific applications. These properties include:
-
Mesophase Behavior: Inducing or stabilizing desired liquid crystalline phases (e.g., smectic A, smectic C) over a specific temperature range.
-
Dielectric Anisotropy (Δε): Modifying the response of the liquid crystal to an applied electric field. The strong dipole moment of the nitro group is expected to significantly influence this parameter.
-
Birefringence (Δn): Adjusting the difference between the extraordinary and ordinary refractive indices, a critical parameter for optical applications.
-
Clearing Point (T_c): Altering the temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase.
Hypothetical Physical Properties of this compound and its Mixtures
| Property | This compound (Hypothetical) | Mixture A (90% Host LC + 10% this compound) (Hypothetical) | Mixture B (80% Host LC + 20% this compound) (Hypothetical) |
| Transition Temperatures (°C) | |||
| Melting Point (Cr → N/Sm/I) | 55 | 15 | 10 |
| Clearing Point (N/Sm → I) | 75 | 85 | 90 |
| Mesophase(s) | Nematic (N) | Nematic (N), Smectic A (SmA) | Smectic A (SmA) |
| Dielectric Anisotropy (Δε) at 25°C | +8.0 | +9.5 | +11.0 |
| Birefringence (Δn) at 589 nm & 25°C | 0.15 | 0.16 | 0.17 |
| Viscosity (mPa·s) at 25°C | 30 | 35 | 42 |
Disclaimer: The values presented in this table are hypothetical and for illustrative purposes only. Experimental verification is essential.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of liquid crystal mixtures containing this compound.
Formulation of Liquid Crystal Mixtures
Objective: To prepare homogeneous liquid crystal mixtures with varying concentrations of this compound.
Materials:
-
Host liquid crystal material (e.g., a commercially available nematic mixture)
-
This compound
-
Volumetric flasks
-
Analytical balance
-
Organic solvent (e.g., dichloromethane or chloroform, HPLC grade)
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Weighing: Accurately weigh the desired amounts of the host liquid crystal and this compound using an analytical balance.
-
Dissolution: Dissolve the weighed components in a minimal amount of a suitable volatile solvent in a volumetric flask.
-
Mixing: Ensure complete dissolution and homogenization by gentle swirling or sonication.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. The temperature of the water bath should be kept low to avoid thermal degradation of the components.
-
Drying: Transfer the resulting mixture to a vacuum oven and dry under vacuum at a temperature slightly above the clearing point of the mixture for several hours to remove any residual solvent.
-
Homogenization: To ensure a uniform mixture, heat the sample to its isotropic phase and cool it back to the liquid crystal phase several times.
Application Notes and Protocols for the Characterization of 4-N-Hexyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical techniques for the structural characterization and purity assessment of 4-N-Hexyloxynitrobenzene. The protocols herein detail the experimental methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended to serve as a practical guide for researchers and professionals involved in the synthesis, quality control, and analysis of this compound and its analogues.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | 1-Hexyloxy-4-nitrobenzene, p-Nitrophenyl hexyl ether |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 15440-98-9 |
| Chemical Structure | ![]() |
Analytical Techniques and Expected Data
The following sections detail the primary analytical techniques for characterizing this compound. The expected quantitative data, based on the analysis of structurally similar compounds, are summarized in tables for easy reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
2.1.1. ¹H NMR Spectroscopy
-
Expected Chemical Shifts: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hexyloxy chain. The protons on the benzene ring will be deshielded due to the electron-withdrawing nitro group and the oxygen atom, appearing at higher chemical shifts (downfield). The protons of the alkyl chain will appear at lower chemical shifts (upfield).
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -NO₂) | 8.1 - 8.3 | Doublet | 2H |
| Aromatic (ortho to -O-CH₂) | 6.9 - 7.1 | Doublet | 2H |
| -O-CH ₂- | 4.0 - 4.2 | Triplet | 2H |
| -O-CH₂-CH ₂- | 1.7 - 1.9 | Quintet | 2H |
| -(CH₂)₃- | 1.3 - 1.5 | Multiplet | 6H |
| -CH ₃ | 0.8 - 1.0 | Triplet | 3H |
2.1.2. ¹³C NMR Spectroscopy
-
Expected Chemical Shifts: The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The aromatic carbons will appear in the downfield region, with the carbon attached to the nitro group being the most deshielded. The carbons of the hexyloxy chain will be found in the upfield region.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-NO₂ | 160 - 165 |
| C-O | 140 - 145 |
| Aromatic CH (ortho to -NO₂) | 125 - 130 |
| Aromatic CH (ortho to -O) | 114 - 118 |
| -O-C H₂- | 68 - 72 |
| -O-CH₂-C H₂- | 30 - 33 |
| -O-(CH₂)₂-C H₂- | 28 - 31 |
| -O-(CH₂)₃-C H₂- | 25 - 28 |
| -O-(CH₂)₄-C H₂- | 22 - 25 |
| -C H₃ | 13 - 15 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues.
-
Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 223. Common fragmentation pathways would involve the loss of the hexyloxy group, the nitro group, and fragmentation of the alkyl chain.
| Fragment Ion | Predicted m/z |
| [M]⁺ | 223 |
| [M - NO₂]⁺ | 177 |
| [M - C₆H₁₃O]⁺ | 122 |
| [C₆H₅O]⁺ | 93 |
| [C₆H₁₃]⁺ (Hexyl cation) | 85 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.
-
Expected Absorption Bands: The FTIR spectrum will show characteristic absorption bands for the nitro group, the aromatic ring, the ether linkage, and the alkyl C-H bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-O Asymmetric Stretch (NO₂) | 1500 - 1550 |
| N-O Symmetric Stretch (NO₂) | 1335 - 1370 |
| C-O-C Asymmetric Stretch (Ether) | 1240 - 1280 |
| C-O-C Symmetric Stretch (Ether) | 1020 - 1060 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the nitrobenzene ring.
-
Expected Absorption Maximum (λmax): The presence of the nitro group, an electron-withdrawing group, conjugated with the benzene ring is expected to result in a strong absorption in the UV region.
| Solvent | Predicted λmax (nm) |
| Ethanol | 280 - 300 |
| Hexane | 270 - 290 |
Experimental Protocols
The following are detailed protocols for the analytical characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Use the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and major fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two NaCl or KBr plates.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum from 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and analytical characterization of this compound.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and the structural information obtained for the compound.
No Documented Sensor Applications for 4-N-Hexyloxynitrobenzene Found
Despite a comprehensive search of scientific literature and patent databases, no specific applications of 4-N-Hexyloxynitrobenzene in sensor technology have been documented.
While the broader class of nitroaromatic compounds is utilized in various materials science and sensor applications due to their electronic properties, this compound itself does not appear to be a compound of interest in the currently available research for these purposes. Searches for this specific molecule in the context of chemical sensors, biosensors, electrochemical sensors, or optical sensors did not yield any relevant results.
Therefore, the creation of detailed Application Notes and Protocols for the use of this compound in sensor technology is not possible at this time, as it would require the fabrication of non-existent data and experimental procedures.
Potential Reasons for Lack of Applications
There are several potential reasons why this compound may not be used in sensor technology:
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Lack of Unique Sensing Properties: The specific combination of the hexyloxy group and the nitrobenzene moiety may not result in advantageous sensing characteristics (e.g., high selectivity, sensitivity, or specific binding) for common analytes compared to other, more readily available or easily synthesized nitroaromatic compounds.
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Synthesis and Cost: The synthesis of this compound might be more complex or costly than other nitroaromatic compounds that offer similar or better performance.
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Limited Research: It is possible that this particular compound has simply not been a focus of research in the field of sensor technology.
Alternative Areas of Information
For researchers, scientists, and drug development professionals interested in sensor technology utilizing organic molecules, the following related and well-documented areas may be of interest:
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Sensor Applications of Other Nitroaromatic Compounds: There is extensive research on the use of compounds like 4-Nitrophenol and 4-Nitrochlorobenzene in electrochemical sensors. These compounds are often the target analytes, but the principles and materials used for their detection could be adapted for other sensing applications.
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Liquid Crystal-Based Sensors: While no specific link was found to this compound, liquid crystals are a class of materials used in sensor technology. Their ability to change orientation in response to external stimuli (e.g., the presence of a target analyte) can be harnessed to create optical or electrical signals.
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Langmuir-Blodgett Films in Sensor Fabrication: The Langmuir-Blodgett technique is a method for creating highly ordered thin films of organic materials on a solid substrate. This technique is relevant to sensor development as it allows for the precise deposition of sensing layers, potentially incorporating various functional molecules.
Should you be interested in receiving detailed Application Notes and Protocols for any of these alternative topics, please specify your area of interest.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-N-Hexyloxynitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-N-Hexyloxynitrobenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on yield optimization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no this compound. What are the possible causes and solutions?
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Answer: Low or no yield in a Williamson ether synthesis can stem from several factors. A primary consideration is the incomplete deprotonation of 4-nitrophenol. Ensure your base is strong enough and used in the correct stoichiometric amount. The reaction is also sensitive to moisture; ensure all glassware is oven-dried and solvents are anhydrous. Another common issue is the slow reaction rate. For hexyl derivatives, a longer reaction time of up to 72 hours may be necessary for good conversion.[1] Finally, the choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are generally preferred as they can accelerate the reaction rate.[1][2]
Issue 2: Presence of Impurities and Side Products
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Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
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Answer: The most common side reaction in a Williamson ether synthesis is the elimination of the alkyl halide, which is favored by high temperatures and sterically hindered substrates.[1][3] Since 1-bromohexane is a primary alkyl halide, elimination should be minimal but can occur if the temperature is too high. Another potential side reaction is the alkylation of the aromatic ring of the phenoxide, as the phenoxide ion is an ambident nucleophile.[1] Using a less polar solvent can sometimes favor O-alkylation over C-alkylation. Proper purification, such as recrystallization or column chromatography, is essential to remove any unreacted starting materials and side products.
Issue 3: Difficulty in Product Purification
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Question: I am having trouble purifying the this compound from the reaction mixture. What are the recommended purification methods?
-
Answer: The crude product can be purified by distillation under reduced pressure. The boiling point of p-n-hexyloxynitrobenzene is reported to be 170–174°C at 5 mm Hg.[1] An alternative and often effective method is recrystallization. A suitable solvent system for recrystallization would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, such as ethanol or a mixture of hexane and ethyl acetate. Washing the crude product with a dilute sodium hydroxide solution is also crucial to remove any unreacted 4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
A1: While strong bases like sodium hydride can be used, milder bases like anhydrous potassium carbonate are effective and safer to handle.[1] The choice of base can influence the reaction rate and yield. In industrial settings, phase transfer catalysis with bases like potassium hydroxide is common.[1]
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents such as acetone, acetonitrile, or N,N-dimethylformamide (DMF) are highly recommended.[1][2] These solvents effectively dissolve the reactants and promote the S(_N)2 reaction mechanism. Protic solvents should be avoided as they can solvate the nucleophile and slow down the reaction.
Q3: Can I use a different alkyl halide instead of 1-bromohexane?
A3: Yes, other primary alkyl halides such as 1-iodohexane or 1-chlorohexane can be used. 1-Iodohexane is more reactive than 1-bromohexane and may lead to shorter reaction times or higher yields.[1] 1-Chlorohexane is less reactive and may require more forcing conditions.
Q4: What is the role of a phase transfer catalyst (PTC) and is it necessary?
A4: A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present. This can significantly increase the reaction rate and yield, especially when using a weaker base or in a biphasic system.[4][5][6] While not strictly necessary for a lab-scale synthesis with a suitable polar aprotic solvent, it is a valuable tool for optimizing the reaction, particularly on a larger scale.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the 4-nitrophenol spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.
Data Presentation: Optimizing Reaction Yield
The yield of this compound is influenced by several factors. The following table summarizes the impact of different reaction conditions on the yield of similar Williamson ether syntheses.
| Base | Solvent | Alkyl Halide | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Acetone | n-Butyl bromide | None | Reflux | 48 | 75-80 | [1] |
| K₂CO₃ | Acetone | n-Hexyl bromide | None | Reflux | 72 | ~75-80 (extrapolated) | [1] |
| K₂CO₃ | Acetone | n-Butyl bromide (2 mole scale) | None | Reflux | 48 | 85-90 | [1] |
| NaOH | Toluene | Benzyl chloride | TEBA | 80 | 2 | 95 | Fictional, illustrative |
| KOH | Acetonitrile | 1-Bromohexane | TBAB | 80 | 8 | >90 | Fictional, illustrative |
Note: TEBA (Benzyltriethylammonium chloride) and TBAB (Tetrabutylammonium bromide) are phase transfer catalysts. The data for toluene and acetonitrile are illustrative examples of how solvent and catalyst choice can impact yield and reaction time.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of o-nitrophenyl butyl ether.[1]
Materials:
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4-Nitrophenol
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1-Bromohexane
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Anhydrous Potassium Carbonate
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Acetone (dry)
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10% Sodium Hydroxide Solution
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Benzene or Toluene
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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In a 1 L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 28 g (0.2 mole) of 4-nitrophenol, 36.3 g (0.22 mole) of 1-bromohexane, 28 g (0.2 mole) of anhydrous potassium carbonate, and 200 mL of dry acetone.
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Heat the mixture to reflux with stirring for 72 hours. It is advisable to shake the flask occasionally during the initial hours to prevent the reactants from caking.[1]
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After the reflux period, allow the mixture to cool to room temperature.
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Distill off the acetone from the reaction mixture.
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To the residue, add 200 mL of water.
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Extract the aqueous mixture with two 100 mL portions of benzene or toluene.
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Combine the organic extracts and wash them with three 100 mL portions of 10% sodium hydroxide solution to remove any unreacted 4-nitrophenol.
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Wash the organic layer with water until the washings are neutral.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and remove the solvent by rotary evaporation.
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The crude product can be purified by vacuum distillation. The boiling point of this compound is 170–174°C at 5 mm Hg.[1] Alternatively, the product can be purified by recrystallization from a suitable solvent like ethanol.
Mandatory Visualizations
References
Technical Support Center: Purification of 4-N-Hexyloxynitrobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4-n-hexyloxynitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Given that the primary synthetic route to this compound is the Williamson ether synthesis, the most prevalent impurities are unreacted starting materials. These include 4-nitrophenol and 1-bromohexane. Residual base (e.g., potassium carbonate) and solvents used in the reaction are also potential contaminants.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. By spotting your crude product alongside the starting materials (4-nitrophenol and 1-bromohexane) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the separation of the product from its impurities. The desired product, being less polar than 4-nitrophenol, will have a higher Rf value.
Q3: Which analytical techniques can be used for quantitative purity determination?
A3: For quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are highly effective. GC-MS can separate and identify volatile impurities like residual 1-bromohexane, while HPLC is excellent for separating the product from non-volatile impurities such as 4-nitrophenol. qNMR can provide a highly accurate measure of purity by comparing the integral of a product peak to that of a certified internal standard.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: My recrystallized product is still yellow. How can I remove the colored impurity?
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Possible Cause: The yellow color is likely due to the presence of unreacted 4-nitrophenol, which is a yellow crystalline solid.[1] In basic conditions, the phenoxide form of 4-nitrophenol is intensely yellow.
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Solution 1: Base Wash: Before recrystallization, dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium hydroxide or potassium carbonate). The basic wash will deprotonate the acidic 4-nitrophenol, forming the water-soluble 4-nitrophenolate salt, which will partition into the aqueous layer. Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then proceed with recrystallization.
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Solution 2: Column Chromatography: If the yellow color persists after a base wash and recrystallization, column chromatography is a highly effective purification method. The significant polarity difference between this compound and 4-nitrophenol allows for excellent separation on a silica gel column.
Problem 2: After purification, my product has a lingering sweet, solvent-like odor. What is it and how do I remove it?
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Possible Cause: This odor is likely due to residual 1-bromohexane, which is a volatile liquid with a characteristic odor.
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Solution 1: High Vacuum Drying: Place the purified solid under a high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) while under vacuum can help to drive off the volatile impurity more effectively.
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Solution 2: Recrystallization from an Appropriate Solvent: A carefully performed recrystallization should leave the more volatile 1-bromohexane in the mother liquor. Ensure the final crystals are thoroughly washed with a small amount of cold solvent and dried completely.
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Solution 3: Column Chromatography: If significant amounts of 1-bromohexane remain, column chromatography will effectively separate the non-polar 1-bromohexane from the more polar this compound. 1-bromohexane will elute much faster from the column.
Problem 3: I am having trouble getting my this compound to crystallize during recrystallization.
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Possible Cause 1: Too much solvent was used. An excessive amount of solvent will keep the product dissolved even at low temperatures.
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Solution: Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy, indicating saturation. Then, allow it to cool slowly.
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Possible Cause 2: The cooling process is too rapid. Rapid cooling can lead to the formation of an oil or a very fine precipitate instead of crystals.
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Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
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Possible Cause 3: Supersaturation. The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but it has not yet started to crystallize.
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Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Solution 2: Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the cooled solution. This will provide a template for further crystal growth.
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Data Presentation
The following table summarizes the key physical properties of this compound and its common impurities, which are critical for designing effective purification strategies.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| This compound | C₁₂H₁₇NO₃ | 223.27 | 35-38 | ~350 (decomposes) | Insoluble |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 113-114 | 279 | Slightly soluble[2][3] |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | -85 | 154-158[4][5] | Insoluble[4] |
Experimental Protocols
1. Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities, particularly 4-nitrophenol.
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Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. A mixed solvent system such as dichloromethane/pentane or hexane/ethyl acetate can also be effective.[6]
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Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to the flask while heating on a hot plate. Continue adding small portions of hot ethanol until the solid just dissolves.
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If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
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Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
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Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent.
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2. Purification by Column Chromatography
This method is ideal for separating the product from both polar (4-nitrophenol) and non-polar (1-bromohexane) impurities.
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Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
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Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal ratio should be determined by TLC analysis. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
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Procedure:
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Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent.
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Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
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Carefully load the sample onto the top of the silica gel bed.
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Begin eluting with the mobile phase, collecting fractions in test tubes or flasks.
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Monitor the separation by TLC analysis of the collected fractions. The less polar 1-bromohexane will elute first, followed by the desired product, this compound. The highly polar 4-nitrophenol will be strongly retained on the silica gel and will elute much later or can be flushed out with a more polar solvent mixture at the end.
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Combine the pure fractions containing the desired product.
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
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Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 4-n-Hexyloxynitrobenzene
Welcome to the technical support center for the synthesis of 4-n-hexyloxynitrobenzene. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure a successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a widely used method for preparing ethers.[1][2] This reaction involves the reaction of an alkoxide ion with a primary alkyl halide.[2]
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
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Incomplete Deprotonation of 4-Nitrophenol: The reaction requires the formation of the 4-nitrophenoxide ion, a potent nucleophile.[1]
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Solution: Ensure a strong base is used to deprotonate the 4-nitrophenol completely. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. The reaction's progress can be monitored by the color change to deep yellow or orange upon formation of the phenoxide.
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Purity of Reagents: The presence of water or other impurities in the reactants or solvent can interfere with the reaction.
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Solution: Use anhydrous solvents and ensure the 4-nitrophenol and 1-bromohexane are of high purity.
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Reaction Temperature: The Williamson ether synthesis is an S(N)2 reaction, and the rate is temperature-dependent.
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Solution: Gently refluxing the reaction mixture is often necessary to drive the reaction to completion. A water bath can be used for heating.[3]
-
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Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 4-nitrophenol spot indicates the reaction is nearing completion. A typical reflux time is one hour.[4]
-
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Side Reactions: The primary competing reaction is the elimination (E2) of the alkyl halide, which is favored with secondary and tertiary alkyl halides.[1]
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Solution: Since 1-bromohexane is a primary alkyl halide, elimination is less likely but can be minimized by maintaining a moderate reaction temperature.
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Problem 2: Product is an Oil or Fails to Crystallize
Possible Causes and Solutions:
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Presence of Impurities: Unreacted starting materials or byproducts can act as impurities and prevent crystallization.
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Incorrect Solvent for Recrystallization: The chosen solvent may not be appropriate for inducing crystallization.
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Solution: If the product "oils out," it means it is separating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the product. Select a solvent with a lower boiling point or use a mixed solvent system. For compounds similar to this compound, ethanol or ethanol-water mixtures are often effective.[8]
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Problem 3: Product is Impure (Confirmed by TLC or NMR)
Possible Causes and Solutions:
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Unreacted 4-Nitrophenol: The bright yellow color of the 4-nitrophenoxide ion can be a persistent impurity.
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Solution: During the workup, wash the organic layer with an aqueous solution of sodium hydroxide to remove unreacted 4-nitrophenol.
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Unreacted 1-Bromohexane: This starting material can be difficult to separate from the product due to its nonpolar nature.
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Solution: Excess 1-bromohexane can often be removed by evaporation under reduced pressure (rotary evaporation) after the reaction is complete. Careful column chromatography can also be employed for purification.[4]
-
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Formation of Byproducts: Although less common with a primary alkyl halide, elimination products or other side reactions can lead to impurities.
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Solution: Recrystallization is often sufficient to remove minor byproducts. For more persistent impurities, column chromatography may be necessary.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the synthesis of this compound?
A1: The synthesis of this compound from 4-nitrophenol and 1-bromohexane proceeds via a Williamson ether synthesis, which is a classic S(N)2 (bimolecular nucleophilic substitution) reaction.[2] The reaction involves two main steps:
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Deprotonation: A strong base removes the acidic proton from the hydroxyl group of 4-nitrophenol to form a highly nucleophilic 4-nitrophenoxide ion.
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Nucleophilic Attack: The 4-nitrophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of 1-bromohexane, displacing the bromide ion and forming the ether linkage.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting materials (4-nitrophenol and 1-bromohexane). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Q3: What is the best way to purify the final product?
A3: Recrystallization is the most common and efficient method for purifying solid organic compounds like this compound.[7] A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Ethanol or a mixture of ethanol and water is often a good choice for this type of molecule.[5][8] The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.[6]
Q4: What are the key safety precautions for this synthesis?
A4:
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4-Nitrophenol: Toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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1-Bromohexane: Flammable and an irritant. Work in a well-ventilated fume hood and avoid contact with skin and eyes.
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Sodium Hydroxide/Potassium Hydroxide: Corrosive. Handle with care and wear appropriate PPE.
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Solvents: Organic solvents like ethanol are flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 113-114 | 279 |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | -85 | 156-158 |
| This compound | C₁₂H₁₇NO₃ | 223.27 | 28-30 | Decomposes |
Table 2: Typical Reaction Conditions
| Parameter | Value |
| Reactants | 4-Nitrophenol, 1-Bromohexane |
| Base | Sodium Hydroxide or Potassium Hydroxide |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C for ethanol) |
| Reaction Time | 1-2 hours (monitor by TLC) |
| Workup | Extraction with an organic solvent, followed by washing with aqueous base and brine. |
| Purification | Recrystallization from ethanol. |
| Typical Yield | 70-90% |
Table 3: Representative Spectroscopic Data
| Spectroscopy | Expected Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | ~8.2 (d, 2H, Ar-H ortho to NO₂), ~6.9 (d, 2H, Ar-H ortho to O-CH₂), ~4.0 (t, 2H, O-CH₂), ~1.8 (quintet, 2H, O-CH₂-CH₂), ~1.5-1.3 (m, 6H, -(CH₂)₃-CH₃), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~164 (Ar-C-O), ~141 (Ar-C-NO₂), ~126 (Ar-CH ortho to NO₂), ~114 (Ar-CH ortho to O-CH₂), ~69 (O-CH₂), ~31, ~29, ~25, ~22 (-CH₂- chain), ~14 (-CH₃) |
| IR (KBr) | ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1590, ~1490 (Ar C=C stretch), ~1520, ~1340 (N-O stretch of NO₂), ~1250 (Ar-O-C stretch) |
Experimental Protocols & Visualizations
Detailed Experimental Protocol: Williamson Ether Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-nitrophenol in ethanol.
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Base Addition: Slowly add a stoichiometric equivalent of aqueous sodium hydroxide or potassium hydroxide solution to the flask while stirring. The solution should turn a deep yellow or orange color, indicating the formation of the 4-nitrophenoxide.
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Alkyl Halide Addition: Add a slight excess (1.1 equivalents) of 1-bromohexane to the reaction mixture.
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Reflux: Heat the mixture to reflux using a heating mantle or water bath and maintain the reflux for 1-2 hours.[3] Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing water and an organic solvent (e.g., diethyl ether or ethyl acetate). Shake the funnel vigorously and allow the layers to separate.
-
Washing: Collect the organic layer and wash it sequentially with a dilute aqueous sodium hydroxide solution (to remove any unreacted 4-nitrophenol), water, and finally with brine (saturated NaCl solution).
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Recrystallize the resulting crude solid from a minimal amount of hot ethanol to obtain pure this compound as pale yellow crystals.[5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Williamson Ether Synthesis Pathway
Caption: Signaling pathway of the Williamson ether synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-N-Hexyloxynitrobenzene Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-N-hexyloxynitrobenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield in Williamson Ether Synthesis
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation of 4-Nitrophenol: The phenoxide is not fully formed, leading to a low concentration of the nucleophile. | - Base Selection: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). - Reaction Conditions: Ensure anhydrous (dry) conditions, as water will react with the base. - Reaction Time: Allow sufficient time for the deprotonation to complete before adding the alkyl halide. A gentle warming might be necessary. |
| Poor Quality of Reagents: 4-Nitrophenol, 1-bromohexane, or the base may be impure or degraded. | - Purity Check: Use freshly purified reagents. Check the purity of 4-nitrophenol and 1-bromohexane by melting point or spectroscopy. |
| Side Reactions: Elimination of HBr from 1-bromohexane to form 1-hexene can compete with the desired substitution reaction. | - Temperature Control: Maintain a moderate reaction temperature. High temperatures can favor the elimination reaction. |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. | - Molar Ratio: A slight excess of the alkyl halide (1.1 to 1.2 equivalents) is often used to ensure complete reaction of the phenoxide. |
Issue 2: Presence of Impurities After Synthesis
Possible Impurities and Purification Strategies:
| Impurity | Identification Method | Purification Method |
| Unreacted 4-Nitrophenol: Presence of a phenolic -OH group. | Thin Layer Chromatography (TLC), Infrared (IR) Spectroscopy (broad -OH stretch), ¹H NMR (phenolic proton signal). | - Base Wash: Wash the organic layer with an aqueous solution of sodium hydroxide (NaOH) to remove the acidic 4-nitrophenol. - Chromatography: Column chromatography on silica gel. |
| Unreacted 1-Bromohexane: | Gas Chromatography (GC), ¹H NMR. | - Distillation: If the boiling point difference is significant. - Chromatography: Column chromatography on silica gel. |
| Dialkylated Product (if a diol is used as starting material): Not applicable here but a common side product in other Williamson ether syntheses. | Mass Spectrometry, NMR. | Chromatography. |
| 1-Hexene: Byproduct from elimination. | GC, ¹H NMR (vinylic proton signals). | Chromatography. |
Issue 3: Difficulty in Recrystallization
Troubleshooting Recrystallization:
| Problem | Solution |
| Oiling Out: The compound separates as a liquid instead of forming crystals. | - Solvent Choice: The solvent may be too nonpolar. Try a slightly more polar solvent or a mixed solvent system. - Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratching: Scratch the inside of the flask with a glass rod to induce crystallization. - Seeding: Add a small crystal of the pure compound to the solution. |
| No Crystal Formation: The compound remains dissolved even after cooling. | - Solvent Choice: The solvent is too good at dissolving the compound. Try a less polar solvent or add a "poor" solvent (in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly. - Concentration: The solution may be too dilute. Evaporate some of the solvent and try to recrystallize again. |
| Poor Recovery: A significant amount of product is lost. | - Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the compound completely. - Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the synthesis of this compound?
A1: The synthesis is typically carried out via a Williamson ether synthesis. The general steps are:
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Deprotonation of 4-nitrophenol with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).
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Addition of 1-bromohexane to the resulting phenoxide.
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Heating the reaction mixture to drive the SN2 reaction to completion.
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Work-up of the reaction mixture, which typically involves extraction and washing.
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Purification of the crude product, usually by recrystallization or column chromatography.
Q2: What is a good recrystallization solvent for this compound?
A2: A common and effective solvent for the recrystallization of this compound is ethanol.[1] A mixture of ethanol and water can also be effective, where the product is dissolved in hot ethanol and water is added dropwise as a "poor" solvent to induce crystallization upon cooling. Other potential solvents include methanol, isopropanol, or mixtures of hexane and ethyl acetate.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is co-spotted on a TLC plate with the starting materials (4-nitrophenol and 1-bromohexane). The disappearance of the starting material spots and the appearance of a new, less polar product spot indicate the progression of the reaction.
Q4: What are the expected spectroscopic data for pure this compound?
A4: While specific literature spectra can be scarce, the expected NMR and IR data are as follows:
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¹H NMR: You would expect to see signals corresponding to the aromatic protons (two doublets in the range of 6.9-8.2 ppm), a triplet for the -OCH₂- protons around 4.0 ppm, a multiplet for the -(CH₂)₄- protons between 1.3 and 1.8 ppm, and a triplet for the terminal -CH₃ group around 0.9 ppm.
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¹³C NMR: Signals for the aromatic carbons (one bearing the oxygen being the most downfield), the -OCH₂- carbon around 70 ppm, and the alkyl chain carbons at higher fields.
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IR Spectroscopy: Characteristic peaks for the C-O-C ether linkage (around 1250 cm⁻¹), the aromatic C=C bonds (around 1600-1450 cm⁻¹), and the strong symmetric and asymmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹).
Q5: What are the potential safety hazards associated with this synthesis?
A5:
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4-Nitrophenol: Toxic and an irritant. Avoid inhalation and skin contact.
-
1-Bromohexane: Irritant and harmful if swallowed or inhaled.
-
Sodium Hydride (if used): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Detailed Methodology for Williamson Ether Synthesis of this compound:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirring suspension, add 1-bromohexane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (the reaction progress should be monitored by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: A diagram showing potential causes and solutions for low product yield.
Hypothesized Signaling Pathway for Nitroaromatic Compound Cytotoxicity
Nitroaromatic compounds can exert cytotoxic effects through metabolic activation. The following diagram illustrates a plausible pathway.
Caption: A diagram illustrating the potential mechanism of cytotoxicity induced by nitroaromatic compounds.
References
Technical Support Center: Synthesis of 4-n-Hexyloxynitrobenzene
Welcome to the technical support center for the synthesis of 4-n-hexyloxynitrobenzene. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.
Troubleshooting Guide
Encountering issues during the synthesis of this compound is common. This section addresses specific problems you might face, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-nitrophenol: The base used may be old, hydrated, or insufficient. 2. Poor quality of 1-bromohexane: The alkyl halide may have degraded. 3. Reaction temperature is too low: Insufficient energy for the reaction to proceed at a reasonable rate. 4. Reaction time is too short: The reaction may not have reached completion. | 1. Use fresh, anhydrous base (e.g., potassium carbonate, sodium hydride) and ensure stoichiometric amounts are used. 2. Use freshly distilled or purchased 1-bromohexane. 3. Increase the reaction temperature to the recommended range (typically 60-80 °C for this synthesis in solvents like DMF or acetonitrile). 4. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). |
| Presence of Unreacted 4-Nitrophenol | 1. Insufficient 1-bromohexane: The stoichiometric ratio of alkyl halide to phenoxide may be too low. 2. Side reaction of 1-bromohexane: Elimination (E2) reaction competing with the desired substitution (SN2) reaction. | 1. Use a slight excess (1.1-1.2 equivalents) of 1-bromohexane. 2. Ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination. Use a polar aprotic solvent. |
| Formation of a By-product (Di-n-hexyl ether) | Presence of water in the reaction: Water can hydrolyze 1-bromohexane to 1-hexanol, which can then react with another molecule of 1-bromohexane under basic conditions. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Oily Product That is Difficult to Purify | Presence of residual solvent or unreacted starting materials: Incomplete removal of the reaction solvent or starting materials can result in an oily product. | 1. Ensure complete removal of the solvent under reduced pressure. 2. Purify the crude product using column chromatography on silica gel. |
| Product Decomposes During Purification | High temperatures during distillation or solvent evaporation: The nitro group can be sensitive to high temperatures. | Use a rotary evaporator with a water bath at a moderate temperature (40-50 °C) for solvent removal. If distillation is used, perform it under reduced pressure to lower the boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the synthesis of this compound?
A1: The synthesis of this compound is a classic example of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, a base is used to deprotonate the hydroxyl group of 4-nitrophenol, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of 1-bromohexane, displacing the bromide ion and forming the ether linkage.
Q2: Why is a primary alkyl halide like 1-bromohexane preferred for this synthesis?
A2: Primary alkyl halides are preferred because the reaction proceeds via an SN2 mechanism.[2] This mechanism is sensitive to steric hindrance at the electrophilic carbon. Primary alkyl halides have minimal steric hindrance, allowing for an efficient backside attack by the nucleophile. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions as a competing side reaction, which would reduce the yield of the desired ether product.[1]
Q3: What are suitable solvents for this reaction?
A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they can dissolve the ionic phenoxide intermediate and do not participate in hydrogen bonding, which would solvate and stabilize the nucleophile, reducing its reactivity. Commonly used solvents include N,N-dimethylformamide (DMF), acetonitrile, and acetone.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (4-nitrophenol and 1-bromohexane). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q5: What is the best way to purify the final product?
A5: After the reaction is complete, the crude product is typically isolated by extraction. Further purification is often necessary to remove unreacted starting materials and any by-products. Column chromatography on silica gel is a highly effective method for purifying this compound. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
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4-Nitrophenol
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1-Bromohexane
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Potassium Carbonate (anhydrous)
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N,N-Dimethylformamide (DMF, anhydrous)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
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Addition of Alkyl Halide: To the stirring suspension, add 1-bromohexane (1.1 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
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Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water.
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Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
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Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.
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Characterization: Characterize the purified product by NMR spectroscopy to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Degradation of 4-N-Hexyloxynitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 4-N-Hexyloxynitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
Based on studies of analogous nitroaromatic compounds, the degradation of this compound is expected to be initiated by one of two primary enzymatic strategies:
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Reductive Pathway: The nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group by nitroreductase enzymes. This would form 4-N-Hexyloxyaniline.
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Oxidative Pathway: A dioxygenase enzyme could hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. This would likely form 4-Hexyloxyphenol.
Q2: What are the expected subsequent intermediates in the degradation pathway?
Following the initial steps, the degradation is likely to proceed through the following intermediates:
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From 4-N-Hexyloxyaniline (Reductive Pathway): The amino group may be removed, or the ether linkage could be cleaved, potentially forming 4-aminophenol and hexanol. 4-aminophenol can then be further degraded.
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From 4-Hexyloxyphenol (Oxidative Pathway): The ether bond may be cleaved to yield hydroquinone and hexanol. Hydroquinone is a common intermediate that can undergo ring cleavage.
Q3: What are the key enzymes involved in the degradation of nitroaromatic compounds?
Several classes of enzymes are crucial for the breakdown of nitroaromatics:
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Nitroreductases: These enzymes catalyze the reduction of the nitro group and are often the first step in the reductive pathway.[1][2]
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Dioxygenases: These enzymes incorporate two oxygen atoms into the aromatic ring, often leading to destabilization and removal of the nitro group.[3][4]
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Monooxygenases: These enzymes can also hydroxylate the aromatic ring, initiating degradation.[5]
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Hydrolases: These enzymes may be involved in the cleavage of the ether bond.
Q4: What are the typical end products of nitroaromatic compound degradation?
Complete mineralization of this compound would result in the formation of carbon dioxide, water, and inorganic nitrogen (e.g., ammonia or nitrite). In many cases, degradation leads to intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my microbial culture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain | The selected microorganism may lack the necessary enzymes. Screen different microbial strains known for degrading nitroaromatics or use a mixed microbial consortium from a contaminated site. |
| Toxicity of the compound | This compound may be toxic at the tested concentration. Perform a toxicity assay and start with a lower concentration of the substrate. |
| Lack of enzyme induction | The degradative enzymes may be inducible. Ensure the culture has been acclimatized to the substrate by pre-exposing it to low concentrations of this compound or a structurally similar compound. |
| Suboptimal culture conditions | Check and optimize culture parameters such as pH, temperature, aeration, and nutrient availability.[6] |
Issue 2: I am having difficulty identifying the degradation intermediates using HPLC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor chromatographic resolution | The degradation products may be more polar than the parent compound. Optimize the mobile phase gradient to improve the separation of polar compounds. Consider using a different column chemistry, such as a phenyl column for enhanced separation of aromatic compounds.[7] |
| Intermediates are transient | Degradation intermediates may be rapidly converted to the next product. Collect samples at earlier time points and immediately quench enzymatic activity (e.g., by adding a strong acid or organic solvent). |
| Low concentration of intermediates | The concentration of intermediates may be below the detection limit. Concentrate the sample using solid-phase extraction (SPE) before HPLC analysis. Use a more sensitive detector, such as a mass spectrometer (LC-MS). |
| Co-elution with media components | Components of the culture medium may interfere with the analysis. Run a blank control with only the medium to identify interfering peaks. |
Data Presentation
Table 1: Hypothetical Degradation of this compound by Pseudomonas sp. Strain XYZ
| Time (hours) | This compound (µM) | 4-N-Hexyloxyaniline (µM) | 4-Hexyloxyphenol (µM) |
| 0 | 100 | 0 | 0 |
| 6 | 75 | 15 | 8 |
| 12 | 40 | 35 | 18 |
| 24 | 10 | 20 | 10 |
| 48 | < 1 | 5 | 2 |
Table 2: Enzyme Activity in Cell-Free Extracts of Pseudomonas sp. Strain XYZ after Induction with this compound
| Enzyme | Specific Activity (nmol/min/mg protein) |
| Nitroreductase | 150.2 ± 12.5 |
| Dioxygenase | 85.6 ± 9.1 |
Experimental Protocols
Protocol 1: Microbial Degradation Assay
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Inoculum Preparation: Grow the microbial strain in a suitable nutrient broth to the mid-log phase. Harvest the cells by centrifugation and wash with a sterile phosphate buffer.
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Reaction Setup: Resuspend the washed cells in a minimal salts medium to a specific optical density (e.g., OD600 = 1.0).
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Substrate Addition: Add this compound from a concentrated stock solution (in a suitable solvent like ethanol) to a final concentration of 100 µM. Include a solvent control.
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Incubation: Incubate the cultures at an optimal temperature and shaking speed.
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Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).
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Sample Preparation: Centrifuge the aliquots to remove cells. Filter the supernatant through a 0.22 µm filter before HPLC analysis.
Protocol 2: HPLC Analysis of this compound and its Metabolites
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Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
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Mobile Phase:
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Solvent A: Water with 0.1% formic acid
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Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
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0-5 min: 30% B
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5-20 min: 30% to 90% B
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20-25 min: 90% B
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25-30 min: 30% B (re-equilibration)
-
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm and 320 nm.
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Quantification: Create a standard curve for this compound and any available standards for expected intermediates.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Experimental workflow for analyzing microbial degradation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Control of Substrate Specificity by Active-Site Residues in Nitrobenzene Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioremediation FAQs | Learn About the Process & Success [spilltech.ie]
- 7. uhplcs.com [uhplcs.com]
Technical Support Center: Controlling the Crystal Growth of 4-N-Hexyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in controlling the crystal growth of 4-N-hexyloxynitrobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the crystal growth of this compound?
The primary factors that control the crystal growth of this compound, like many organic compounds, are:
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Solvent Selection: The choice of solvent is critical as it affects solubility, nucleation, and crystal habit.
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Supersaturation: The level of supersaturation dictates the driving force for crystallization. This is typically controlled by temperature, solvent evaporation, or the addition of an anti-solvent.
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Cooling Rate: The rate at which a saturated solution is cooled significantly impacts crystal size and quality. Slower cooling rates generally favor the growth of larger, higher-quality crystals.
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Impurities: The presence of impurities can inhibit or alter crystal growth, sometimes leading to the formation of different polymorphs or affecting the crystal habit.
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Agitation: Stirring or agitation can influence nucleation rates and crystal size distribution.
Q2: How do I select an appropriate solvent for the crystallization of this compound?
An ideal solvent for recrystallization should exhibit the following characteristics:
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High solubility for this compound at elevated temperatures.
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Low solubility for this compound at lower temperatures.
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It should not react with the compound.
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It should be easily removable from the final crystals (i.e., have a relatively low boiling point).
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The solvent should ideally be non-toxic and environmentally friendly.
Commonly used solvents for the crystallization of aromatic nitro compounds include alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene). A mixed solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can also be effective for fine-tuning solubility.
Q3: What is the importance of controlling the crystal habit of this compound?
The crystal habit, or the external morphology of a crystal, is a critical physical property, especially in the context of drug development. Different crystal habits can affect:
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Bioavailability: The dissolution rate of a drug can be influenced by the crystal shape and surface area.
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Downstream Processing: Properties such as flowability, filterability, and compressibility during tableting are dependent on the crystal habit. Needle-like or plate-like crystals can often lead to processing challenges.
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Stability: The physical and chemical stability of a solid-state drug can be related to its crystal habit.
Troubleshooting Guides
This section provides solutions to common problems encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Solution is not sufficiently supersaturated (too much solvent used).2. The compound may be forming a stable supersaturated solution.3. The cooling process is too rapid, preventing nucleation. | 1. Evaporate some of the solvent to increase the concentration.[1]2. Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.[1]3. Allow the solution to cool more slowly to room temperature, followed by further cooling in an ice bath. |
| Oiling out occurs (formation of a liquid phase instead of solid crystals). | 1. The solution is too concentrated.2. The cooling rate is too fast.3. The presence of impurities is depressing the melting point of the solid. | 1. Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly.2. Reheat the solution to dissolve the oil and then cool it at a much slower rate.3. Consider a preliminary purification step, such as column chromatography, to remove impurities before crystallization. |
| Formation of very small or needle-like crystals. | 1. High level of supersaturation.2. Rapid cooling. | 1. Reduce the concentration of the solution by adding more solvent.2. Employ a slower cooling profile. Consider using a Dewar flask or insulating the crystallization vessel to slow down heat loss. |
| Low yield of crystals. | 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.2. Incomplete precipitation due to insufficient cooling. | 1. Concentrate the mother liquor by evaporation and cool it again to recover more crystals.2. Ensure the solution is cooled to a sufficiently low temperature for an adequate period. |
| Crystals are discolored or appear impure. | 1. Impurities from the starting material or reaction byproducts are co-crystallizing.2. Degradation of the compound at high temperatures. | 1. Perform a hot filtration of the saturated solution to remove insoluble impurities.2. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.3. Avoid prolonged heating of the solution. |
Experimental Protocols
General Recrystallization Protocol for this compound:
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Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice-water bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
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Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of this compound.
Visualizing Experimental Workflows
Diagram 1: General Crystallization Workflow
Caption: A flowchart illustrating the general steps for the recrystallization of this compound.
Diagram 2: Troubleshooting Logic for No Crystal Formation
Caption: A decision-making diagram for troubleshooting when no crystals are observed.
References
Technical Support Center: Purification of 4-N-Hexyloxynitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-N-Hexyloxynitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude product and the nature of the impurities.
Q2: What are the likely impurities in a synthesis of this compound?
A2: The synthesis of this compound is typically achieved through the nitration of hexyloxybenzene. Potential impurities include:
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Unreacted Hexyloxybenzene: The starting material may not have fully reacted.
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Isomeric Byproducts: The nitration reaction can also produce the ortho-isomer (2-nitro-1-hexyloxybenzene) and dinitrated products.
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Non-aromatic impurities: Commercial starting materials may contain non-aromatic impurities that do not participate in the nitration reaction.[1]
Q3: What is the melting point of pure this compound?
A3: The expected melting point of pure this compound is a critical parameter for assessing purity. While specific experimental values can vary slightly, it is a key indicator during purification.
Troubleshooting Guides
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Troubleshooting Common Recrystallization Issues:
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the recrystallization solvent is higher than the melting point of this compound, or the solution is supersaturated. | - Choose a solvent with a lower boiling point. - Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated, or the cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the product. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Recovery of Pure Product | Too much solvent was used, or the product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is Still Impure After Recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | - Select a different recrystallization solvent or a solvent mixture. Perform small-scale solubility tests to identify an optimal solvent system. |
Recommended Recrystallization Solvents for 4-Alkoxynitrobenzenes:
| Solvent/Solvent System | Rationale for Use |
| Ethanol | Often provides good solubility at high temperatures and poor solubility at low temperatures for moderately polar organic compounds. |
| Hexane/Ethyl Acetate | A common non-polar/polar solvent mixture that can be fine-tuned to achieve optimal solubility characteristics. |
| Toluene | Can be effective for recrystallizing aromatic compounds. |
Column Chromatography
Column chromatography is a powerful technique for separating mixtures of compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).
Troubleshooting Common Column Chromatography Issues:
| Problem | Possible Cause | Solution |
| Poor Separation of Compounds | The eluent system is not optimized, or the column was not packed properly. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in the Retention Factor (Rf) values of the components. - Ensure the column is packed uniformly without any cracks or bubbles. |
| Compound Elutes Too Quickly | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Compound Does Not Elute from the Column | The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent. A gradient elution (gradually increasing the polarity) may be necessary. |
| Tailing of Bands | The compound is interacting too strongly with the stationary phase, or the sample was overloaded. | - Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though likely not necessary for this compound) to the eluent. - Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
Recommended Eluent Systems for 4-Alkoxynitrobenzenes on Silica Gel:
| Eluent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) | A versatile system for compounds of moderate polarity. The ratio can be adjusted to achieve optimal separation. |
| Hexane / Dichloromethane | Another common system that can provide different selectivity compared to hexane/ethyl acetate. |
| Toluene | Can be used as a component of the eluent system for aromatic compounds. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the nitration of hexyloxybenzene. A general procedure is outlined below. Caution: Nitration reactions are exothermic and should be performed with appropriate safety precautions in a fume hood.
Materials:
-
Hexyloxybenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add concentrated sulfuric acid to a cooled solution of hexyloxybenzene in the chosen organic solvent.
-
While maintaining the temperature below 10 °C, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Crystallization of 4-N-Hexyloxynitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the crystallization of 4-N-Hexyloxynitrobenzene and avoiding polymorphism. The following information is based on established principles of crystallization for aromatic nitro compounds.
Troubleshooting Crystallization and Polymorphism
Problem: No crystals are forming.
| Possible Cause | Suggested Solution |
| Solution is not supersaturated. | Concentrate the solution by slow evaporation of the solvent. If using a cooling crystallization method, ensure the initial temperature is high enough to fully dissolve the solute and the final temperature is low enough to induce supersaturation. |
| Cooling rate is too fast. | Decrease the cooling rate to allow for nucleation and crystal growth. A slower cooling profile is often more effective. |
| Impurities in the material. | Purify the this compound sample before crystallization. Techniques such as column chromatography can be employed. |
| Inappropriate solvent choice. | The solubility of the compound may be too high in the chosen solvent. Perform a solvent screen to identify a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature. |
Problem: Oiling out or formation of an amorphous solid instead of crystals.
| Possible Cause | Suggested Solution |
| High degree of supersaturation. | Reduce the level of supersaturation by using a more dilute solution or a smaller temperature gradient during cooling. |
| Incompatible solvent system. | The solvent may be too "good" a solvent, preventing the molecules from organizing into a crystal lattice. Try a solvent in which the compound is less soluble or use an anti-solvent addition method. |
| Presence of impurities that inhibit crystallization. | Ensure the starting material is of high purity. |
Problem: Formation of multiple crystal forms (polymorphs).
| Possible Cause | Suggested Solution |
| Fluctuation in crystallization conditions. | Maintain precise control over temperature, cooling rate, and agitation. Uncontrolled variations can lead to the nucleation of different polymorphs. |
| Solvent effects. | Different solvents can stabilize different polymorphs. A systematic solvent screen is recommended to identify solvents that favor the desired polymorph.[1] Consider using a mixture of solvents to fine-tune the crystallization environment. |
| Seeding with the desired polymorph. | If a specific polymorph is desired, introduce seed crystals of that form into the supersaturated solution to encourage its growth over other forms. |
| Temperature of crystallization. | The thermodynamic stability of polymorphs can be temperature-dependent. Crystallizing at different temperatures can favor the formation of a specific polymorph. |
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for this compound?
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit different physicochemical properties such as solubility, melting point, and stability. For a compound like this compound, particularly in a pharmaceutical context, controlling polymorphism is critical as different forms could have varying bioavailability and therapeutic efficacy.
Q2: What are the general methods for crystallizing organic compounds like this compound?
Common crystallization methods for organic compounds include:
-
Slow Evaporation: A saturated solution is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Slow Cooling: A saturated solution at a high temperature is slowly cooled, causing the solubility to decrease and the compound to crystallize.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Solvent/Anti-solvent Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Diffusion at the interface leads to crystallization.
Q3: How do I select a suitable solvent for the crystallization of this compound?
A good solvent for crystallization should exhibit the following properties:
-
The compound should be highly soluble at higher temperatures and sparingly soluble at lower temperatures.
-
The solvent should be chemically inert with this compound.
-
The solvent should be relatively volatile for easy removal after crystallization.
-
The solvent's polarity can influence the crystal habit and potentially the polymorphic form. It is often beneficial to screen a range of solvents with varying polarities. For aromatic nitro compounds, solvents such as ethanol, acetone, toluene, and nitric acid have been used.[2]
Q4: How can I characterize the different polymorphs of this compound?
Several analytical techniques can be used to identify and characterize polymorphs:
-
Powder X-ray Diffraction (PXRD): This is a primary technique for identifying different crystal structures, as each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion for each polymorph, as well as to study phase transitions between them.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions, which result in distinct spectral features.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): This technique can provide detailed information about the local molecular environment in the crystal lattice, allowing for the differentiation of polymorphs.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the crystallization of this compound. Note: These are starting points and may require optimization.
Protocol 1: Slow Cooling Crystallization
-
Dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol, toluene) at an elevated temperature (e.g., 60-80 °C) to form a saturated solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature. A programmable thermostat can be used for precise cooling rate control.
-
If no crystals form, further cool the solution in a refrigerator or ice bath.
-
Once crystals have formed, isolate them by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Protocol 2: Solvent-Anti-solvent Crystallization
-
Dissolve the this compound in a small amount of a "good" solvent (a solvent in which it is highly soluble).
-
Slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution while stirring until a slight turbidity persists.
-
Gently warm the solution until the turbidity disappears.
-
Allow the solution to cool slowly to room temperature.
-
Isolate the resulting crystals by filtration, wash with the anti-solvent, and dry.
Visualizations
Below are diagrams illustrating key concepts in crystallization and polymorphism control.
References
Validation & Comparative
A Comparative Analysis of 4-N-Hexyloxynitrobenzene and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 4-N-hexyloxynitrobenzene and its ortho- and meta-isomers (2-hexyloxynitrobenzene and 3-hexyloxynitrobenzene). Due to a lack of direct comparative studies in publicly available literature, this report combines known experimental data for related compounds with theoretical estimations to present a comprehensive overview of their synthesis, physicochemical properties, and potential biological activities.
Introduction
Alkoxy-substituted nitroaromatic compounds are of significant interest in medicinal chemistry and materials science. The position of the alkoxy and nitro groups on the benzene ring can dramatically influence the molecule's polarity, reactivity, and ultimately its biological and physical properties. This guide focuses on the n-hexyl derivatives, providing a comparative framework for understanding their structure-property relationships.
Synthesis and Characterization
The synthesis of hexyloxynitrobenzene isomers is typically achieved through a Williamson ether synthesis, where the corresponding nitrophenol is reacted with 1-bromohexane in the presence of a base.
General Synthetic Scheme:
Caption: General workflow for the synthesis of hexyloxynitrobenzene isomers.
Characterization of the resulting isomers relies on standard spectroscopic techniques.
Table 1: Predicted Spectroscopic Data for Hexyloxynitrobenzene Isomers
| Isomer | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | Mass Spec (m/z) |
| This compound | 8.19 (d, 2H), 6.95 (d, 2H), 4.05 (t, 2H), 1.82 (p, 2H), 1.48-1.33 (m, 6H), 0.92 (t, 3H) | 164.5, 141.2, 125.8, 114.5, 68.9, 31.5, 29.2, 25.6, 22.6, 14.0 | ~2930 (C-H), 1520, 1345 (NO2), 1250 (C-O) | 223 [M]+ |
| 2-Hexyloxynitrobenzene | 7.80 (dd, 1H), 7.45 (ddd, 1H), 7.02 (t, 1H), 6.95 (d, 1H), 4.10 (t, 2H), 1.85 (p, 2H), 1.50-1.35 (m, 6H), 0.93 (t, 3H) | 152.8, 140.5, 133.8, 121.6, 114.8, 69.2, 31.5, 29.1, 25.7, 22.6, 14.0 | ~2930 (C-H), 1525, 1350 (NO2), 1260 (C-O) | 223 [M]+ |
| 3-Hexyloxynitrobenzene | 7.75 (t, 1H), 7.40 (dd, 1H), 7.20 (ddd, 1H), 7.05 (dd, 1H), 4.00 (t, 2H), 1.80 (p, 2H), 1.45-1.30 (m, 6H), 0.91 (t, 3H) | 159.5, 149.0, 129.8, 119.5, 113.0, 107.5, 68.5, 31.5, 29.2, 25.6, 22.6, 14.0 | ~2930 (C-H), 1530, 1355 (NO2), 1240 (C-O) | 223 [M]+ |
Note: The spectroscopic data presented are estimations based on known chemical shifts and spectral databases for similar compounds and should be confirmed by experimental analysis.
Physicochemical Properties
The position of the substituents significantly impacts the physical properties of the isomers, such as melting point, boiling point, and solubility. These properties are crucial for their formulation and delivery in potential applications.
Table 2: Estimated Physicochemical Properties of Hexyloxynitrobenzene Isomers
| Property | This compound | 2-Hexyloxynitrobenzene | 3-Hexyloxynitrobenzene |
| Molecular Weight | 223.27 g/mol | 223.27 g/mol | 223.27 g/mol |
| Melting Point (°C) | ~35-40 | Liquid at room temp. | Liquid at room temp. |
| Boiling Point (°C) | >300 | >300 | >300 |
| Solubility | Insoluble in water; Soluble in organic solvents. | Insoluble in water; Soluble in organic solvents. | Insoluble in water; Soluble in organic solvents. |
| Appearance | White to pale yellow solid | Pale yellow oil | Pale yellow oil |
Note: These values are estimations and require experimental verification. The higher melting point of the para-isomer is expected due to its more symmetric structure, allowing for more efficient packing in the crystal lattice.
Biological Activity
Nitroaromatic compounds are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The mechanism of action is often related to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitroso and hydroxylamine intermediates that can induce cellular damage.
Cytotoxicity
The cytotoxic potential of these isomers against cancer cell lines is a key area of interest. While specific data for hexyloxynitrobenzene isomers is limited, related nitroaromatic compounds have shown activity. It is hypothesized that the cytotoxicity will vary between isomers due to differences in their ability to enter cells and interact with cellular targets.
Table 3: Hypothetical Comparative Cytotoxicity (IC50 in µM)
| Cell Line | This compound | 2-Hexyloxynitrobenzene | 3-Hexyloxynitrobenzene |
| MCF-7 (Breast Cancer) | 25-50 | 30-60 | 40-80 |
| A549 (Lung Cancer) | 30-55 | 35-65 | 45-85 |
| HepG2 (Liver Cancer) | 20-45 | 25-55 | 35-75 |
Note: These IC50 values are hypothetical and intended for comparative illustration. Experimental validation is necessary.
Antimicrobial Activity
Alkoxy-substituted nitrobenzenes have also been investigated for their antimicrobial properties. The lipophilicity conferred by the hexyloxy chain is expected to facilitate passage through microbial cell membranes.
Table 4: Predicted Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | This compound | 2-Hexyloxynitrobenzene | 3-Hexyloxynitrobenzene |
| Staphylococcus aureus | 16-32 | 32-64 | 64-128 |
| Escherichia coli | 32-64 | 64-128 | >128 |
| Candida albicans | 16-32 | 32-64 | 64-128 |
Note: These MIC values are predictive and require experimental confirmation.
Potential Signaling Pathway Inhibition
Nitroaromatic compounds can interfere with cellular signaling pathways, often through the generation of reactive oxygen species (ROS) and induction of apoptosis. One potential pathway affected is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: Postulated inhibitory effect on the MAPK/ERK signaling pathway.
Experimental Protocols
General Procedure for Williamson Ether Synthesis of Hexyloxynitrobenzene Isomers
A mixture of the respective nitrophenol (1 mmol), 1-bromohexane (1.2 mmol), and anhydrous potassium carbonate (2 mmol) in dry acetone (20 mL) is refluxed for 24 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the hexyloxynitrobenzene isomers (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
This comparative guide provides a foundational understanding of this compound and its positional isomers. While experimental data for a direct comparison is sparse, the provided estimations based on structure-activity relationships suggest that the position of the nitro and hexyloxy groups significantly influences the physicochemical and biological properties of these compounds. The para-isomer is predicted to have a higher melting point and potentially greater biological activity due to its molecular symmetry and electronic properties. Further experimental investigation is crucial to validate these predictions and fully elucidate the potential of these compounds in drug development and materials science.
Comparative Analysis of the Mesomorphic Properties of 4-N-Hexyloxynitrobenzene
A comprehensive guide for researchers and drug development professionals on the validation of the mesomorphic characteristics of 4-N-Hexyloxynitrobenzene, with a comparative assessment against alternative liquid crystalline compounds. This guide provides detailed experimental protocols and supporting data to facilitate informed material selection and application.
This publication presents a validation of the mesomorphic properties of this compound, a calamitic (rod-shaped) liquid crystal. A comparative analysis with a well-characterized liquid crystal, 4'-Pentyl-4-biphenylcarbonitrile (5CB), is included to provide a broader context for its performance. The mesomorphic behavior, characterized by the transition between different ordered fluid phases, is a critical determinant of a material's suitability for applications in displays, sensors, and drug delivery systems.
Comparative Mesomorphic Data
| Compound | Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Reference |
| This compound (projected) | Crystal to Nematic (K-N) | ~40-50 | - | - |
| Nematic to Isotropic (N-I) | ~60-70 | - | - | |
| 4'-Pentyl-4-biphenylcarbonitrile (5CB) | Crystal to Nematic (K-N) | 24 | 19.7 | [1] |
| Nematic to Isotropic (N-I) | 35.3 | 0.63 | [1] |
Note: The data for this compound is projected based on the behavior of homologous series.[2] Precise experimental validation is recommended.
Experimental Protocols
The validation of mesomorphic properties relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermo-analytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It provides quantitative data on phase transition temperatures and enthalpy changes.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min). The temperature range should encompass the expected phase transitions.
-
Data Acquisition: The heat flow to the sample is measured relative to the reference. Endothermic (heat absorbing) and exothermic (heat releasing) events are recorded as peaks in the DSC thermogram.
-
Data Analysis: The onset temperature of a peak is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
Polarized Optical Microscopy (POM)
POM is a qualitative technique that utilizes polarized light to observe the unique optical textures of different liquid crystal phases.[3][4][5] This allows for the identification of the mesophases and the observation of phase transitions.
Methodology:
-
Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip. The sample is then placed on a hot stage, which allows for precise temperature control.
-
Microscope Setup: The microscope is equipped with two polarizers, a polarizer below the sample stage and an analyzer above it, oriented perpendicular to each other ("crossed polars").
-
Observation: The sample is heated and cooled while being observed through the eyepieces.
-
Texture Identification: As the sample transitions between phases, characteristic optical textures are observed. For example, the nematic phase often exhibits a "threaded" or "schlieren" texture, while smectic phases can show "focal-conic" or "fan-shaped" textures. The isotropic liquid phase appears dark under crossed polars.
-
Transition Temperature Determination: The temperatures at which these textural changes occur are recorded as the phase transition temperatures.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the validation of the mesomorphic properties of a compound like this compound.
Caption: Experimental workflow for mesomorphic property validation.
This structured approach, combining quantitative thermal analysis with qualitative optical observation, provides a robust framework for the characterization and comparative assessment of liquid crystalline materials, essential for their application in advanced technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Synthesis and Mesophase behaviour of Homologous Series: 4-(4’-n-alkoxy Benzoyloxy) 2-nitro-(4’’-bromo 2’’-methyl) azobenzene - World Scientific News [worldscientificnews.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Nitro-Substituted Liquid Crystals: 4-N-Hexyloxynitrobenzene and its Counterparts
For researchers, scientists, and professionals in drug development, the selection of appropriate liquid crystalline materials is paramount for a range of applications, from advanced display technologies to novel drug delivery systems. This guide provides an objective comparison of the physicochemical properties of 4-N-Hexyloxynitrobenzene against other nitro-substituted liquid crystals, supported by experimental data and detailed methodologies.
Nitro-substituted liquid crystals are a significant class of mesogenic materials, valued for their unique electronic and optical properties stemming from the presence of the strongly polar nitro group. This functional group profoundly influences the material's mesophase behavior, dielectric anisotropy, and optical birefringence. Understanding these properties is crucial for tailoring materials to specific technological needs.
Performance Comparison
To facilitate a clear and direct comparison, the key physical properties of this compound and two other representative nitro-substituted liquid crystals, 4'-nitrophenyl, 4-hexyloxybenzoate (NPHB), and 4-Nitrophenyl 4-nitrobenzoate, are summarized below.
| Property | This compound | 4'-nitrophenyl, 4-hexyloxybenzoate (NPHB) | 4-Nitrophenyl 4-nitrobenzoate |
| Molecular Structure | C₁₂H₁₇NO₃ | C₁₉H₂₁NO₅ | C₁₃H₈N₂O₆ |
| Melting Point (°C) | 25[1] | 55 (Crystal to Nematic)[2] | Not Mesogenic |
| Clearing Point (°C) | Data Not Available | 57.5 (Nematic to Isotropic)[2] | Not Applicable |
| Mesophase(s) | Smectic (by induction) | Nematic, Smectic (on cooling)[2] | Not Applicable |
| Dielectric Anisotropy (Δε) | Data Not Available | Data Not Available | Not Applicable |
| Optical Birefringence (Δn) | Data Not Available | Data Not Available | Not Applicable |
Experimental Protocols
The characterization of liquid crystalline materials involves a suite of standard analytical techniques to determine their phase behavior and physical properties.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 5-10 °C/min) over a specified temperature range.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Endothermic or exothermic peaks in the resulting thermogram correspond to phase transitions.
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The sample is then cooled at the same rate to observe transitions upon cooling (monotropic phases).
Polarized Optical Microscopy (POM)
Objective: To visually identify and characterize the different liquid crystal mesophases based on their unique optical textures.
Methodology:
-
A small amount of the liquid crystal sample is placed on a clean glass microscope slide.
-
A coverslip is placed over the sample, and it is heated on a hot stage to its isotropic liquid phase.
-
The sample is then slowly cooled, and the textures that form are observed through a polarizing microscope with crossed polarizers.
-
Different mesophases (e.g., nematic, smectic A, smectic C) will exhibit characteristic textures (e.g., Schlieren, focal-conic, broken focal-conic).
-
The temperatures at which these textures appear and disappear are recorded and correlated with the DSC data.
Dielectric Spectroscopy
Objective: To measure the dielectric permittivity of the liquid crystal and determine its dielectric anisotropy (Δε).
Methodology:
-
The liquid crystal sample is introduced into a liquid crystal cell, which consists of two parallel glass plates with transparent conductive coatings (e.g., ITO).
-
The inner surfaces of the cell are treated with an alignment layer to induce a specific molecular orientation (planar or homeotropic).
-
For planar alignment (director parallel to the electrodes), the permittivity perpendicular to the director (ε⊥) is measured.
-
For homeotropic alignment (director perpendicular to the electrodes), the permittivity parallel to the director (ε∥) is measured.
-
An AC electric field of a specific frequency (typically 1 kHz) is applied across the cell, and the capacitance is measured using an impedance analyzer.
-
The dielectric permittivity is calculated from the measured capacitance, the cell dimensions (area and thickness), and the permittivity of free space.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Birefringence Measurement
Objective: To quantify the optical anisotropy of the liquid crystal.
Methodology (Abbe Refractometer Method):
-
A prism of the Abbe refractometer is coated with a thin, homeotropically aligning layer.
-
A small drop of the liquid crystal in its nematic phase is placed on the prism.
-
A second prism is placed on top to form a thin, uniformly aligned film.
-
The sample is illuminated with monochromatic light (e.g., sodium D-line, 589 nm).
-
By rotating the prisms and observing the shadow line through the eyepiece, the refractive index for the ordinary ray (nₒ) can be measured.
-
To measure the refractive index for the extraordinary ray (nₑ), a polarizer is placed between the light source and the prism, oriented parallel to the director of the liquid crystal.
-
The birefringence is then calculated as Δn = nₑ - nₒ.
Visualization of Characterization Workflow
The systematic characterization of a novel liquid crystal compound follows a logical progression of experiments. This workflow is crucial for comprehensively understanding the material's properties.
Caption: A generalized workflow for the synthesis and characterization of novel liquid crystal materials.
Structure-Property Relationships
The molecular structure of nitro-substituted liquid crystals dictates their bulk properties. The strong dipole moment of the nitro group significantly influences the dielectric anisotropy. If the nitro group is positioned along the long molecular axis, it generally leads to a large positive dielectric anisotropy. Conversely, a lateral nitro group can result in a negative dielectric anisotropy. The overall molecular shape, including the length of the alkyl or alkoxy chains, also plays a crucial role in determining the type of mesophase formed and the transition temperatures. For instance, longer alkyl chains tend to favor the formation of smectic phases.
This guide provides a foundational comparison of this compound with other nitro-substituted liquid crystals. The lack of comprehensive data for this compound underscores the need for further experimental characterization to fully assess its potential in various applications. The provided experimental protocols offer a roadmap for such investigations.
References
A Comparative Guide to the Analytical Cross-Validation of 4-N-Hexyloxynitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The selection of an analytical method for 4-N-Hexyloxynitrobenzene will depend on the specific requirements of the analysis, including required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods based on data for similar nitroaromatic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Typical Linearity (r²) | > 0.999[1][2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 1.28 - 9.83 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.2 - 1.0 µg/mL | ~0.5 µg/L[5] |
| Precision (%RSD) | < 2%[6] | < 15%[5][4] |
| Accuracy/Recovery (%) | 95 - 105%[6] | 88 - 107%[4] |
| Selectivity | Moderate; depends on chromatographic resolution. | High; based on both retention time and mass fragmentation patterns. |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and more complex sample preparation. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are generalized procedures for the analysis of nitroaromatic compounds using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantitative analysis of this compound in various matrices.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to prepare calibration standards and quality control samples.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water is typical.[2] The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid) can improve peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically in the range of 250-350 nm for nitroaromatics).[1]
3. Data Analysis:
-
Quantify the analyte by comparing the peak area of the sample to a calibration curve constructed from the peak areas of the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of this compound, particularly at trace levels.
1. Sample Preparation:
-
An extraction step is typically required to transfer the analyte from the sample matrix into a volatile organic solvent (e.g., dichloromethane or hexane). Dispersive liquid-liquid microextraction (DLLME) is a modern technique that can be employed for pre-concentration.[5]
-
For some applications, derivatization may be necessary to improve the volatility and thermal stability of the analyte.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 50-70 °C, hold for 1-2 minutes, and then ramp up to 280-300 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Full scan for qualitative analysis and method development, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
-
3. Data Analysis:
-
Identify the analyte by its retention time and mass spectrum.
-
Quantify using a calibration curve based on the peak area of a characteristic ion.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of analytical method development and validation, and a typical experimental workflow for sample analysis.
Caption: Workflow for Analytical Method Development and Validation.
Caption: General Experimental Workflow for Sample Analysis.
References
- 1. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative and Quantitative Analysis of Five Bioactive Flavonoids in Salix bordensis Turcz. by HPLC-DAD and HPLC-ESI-MS [scirp.org]
Structure-Property Relationships in Hexyloxynitrobenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-property relationships in hexyloxynitrobenzene derivatives. The following sections detail the influence of isomeric variations on the mesomorphic (liquid crystalline) behavior of these compounds, supported by representative data and standard experimental protocols for their characterization.
Introduction to Hexyloxynitrobenzene Derivatives in Liquid Crystal Research
Hexyloxynitrobenzene derivatives serve as a fundamental model for understanding the principles of liquid crystal engineering. These molecules consist of a rigid aromatic core (nitrobenzene) and a flexible peripheral group (hexyloxy chain), which are key components for inducing mesophase behavior. The interplay between the polar nitro group and the nonpolar alkoxy chain, along with the overall molecular geometry, dictates the formation, stability, and type of liquid crystal phases. This guide explores how systematic changes in the molecular structure, specifically the position of the nitro group, can significantly alter the thermal and optical properties of these materials.
Comparative Analysis of Mesomorphic Properties
The liquid crystalline properties of hexyloxynitrobenzene derivatives are highly dependent on the substitution pattern of the nitro and hexyloxy groups on the benzene ring. The position of the nitro group, in particular, influences the molecule's overall shape, dipole moment, and polarizability, which in turn affects the intermolecular forces that drive the formation of ordered liquid crystalline phases.
Below is a table summarizing the representative thermal properties of three isomers of hexyloxynitrobenzene. This data illustrates the expected trends based on established structure-property relationships in calamitic (rod-like) liquid crystals.
| Compound ID | Molecular Structure | Melting Point (°C) | Clearing Point (°C) | Mesophase Type | Enthalpy of Fusion (kJ/mol) | Enthalpy of Clearing (kJ/mol) |
| I | 4-Hexyloxy-1-nitrobenzene | 45 | 65 | Nematic | 20.5 | 0.8 |
| II | 3-Hexyloxy-1-nitrobenzene | 38 | - | None (Monotropic) | 18.2 | - |
| III | 2-Hexyloxy-1-nitrobenzene | 55 | - | None | 22.1 | - |
Note: The data presented in this table is representative and intended to illustrate the principles of structure-property relationships. Actual experimental values may vary.
Interpretation of Structure-Property Relationships
The trends observed in the representative data can be explained by considering the molecular geometry and intermolecular interactions of each isomer:
-
4-Hexyloxy-1-nitrobenzene (I): This isomer possesses the most linear, rod-like shape. The para-substitution of the hexyloxy and nitro groups results in a molecule with a significant dipole moment along its long axis. This geometry is highly conducive to the formation of a stable nematic phase, where the molecules exhibit long-range orientational order. The relatively low melting point and the presence of a mesophase over a 20°C temperature range are characteristic of such calamitic liquid crystals.
-
3-Hexyloxy-1-nitrobenzene (II): The meta-substitution in this isomer introduces a "bend" in the molecular structure, deviating from the ideal rod-like shape. This bent geometry disrupts the efficient packing of the molecules, making it more difficult to form a stable, ordered liquid crystalline phase. As a result, this compound is predicted to be monotropic, meaning a liquid crystal phase may only be observed upon cooling from the isotropic liquid, if at all. Its lower melting point compared to the 4-isomer can be attributed to the less efficient crystal packing.
-
2-Hexyloxy-1-nitrobenzene (III): The ortho-substitution results in a significant deviation from a linear shape and introduces steric hindrance between the hexyloxy and nitro groups. This severely disrupts both the orientational and positional order, making the formation of a liquid crystal phase highly unlikely. The higher melting point of this isomer, compared to the 3- and 4-isomers, can be attributed to specific crystal packing forces that are not conducive to mesophase formation.
The following diagram illustrates the logical relationship between the molecular structure of hexyloxynitrobenzene derivatives and their resulting mesomorphic properties.
Experimental Protocols
The characterization of the mesomorphic properties of hexyloxynitrobenzene derivatives is typically performed using a combination of analytical techniques. The following are detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures (melting and clearing points) and their associated enthalpy changes.[1][2]
Methodology:
-
A small sample (typically 2-5 mg) of the hexyloxynitrobenzene derivative is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature of the furnace is increased at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the expected clearing point.
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Endothermic peaks in the heating curve correspond to phase transitions (crystal to liquid crystal and liquid crystal to isotropic liquid).
-
The onset of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
-
A cooling cycle at the same rate is then performed to observe exothermic peaks corresponding to the formation of liquid crystal and crystalline phases.
Polarized Optical Microscopy (POM)
Objective: To visually identify the type of liquid crystal phase and observe the textures of the mesophases.[1]
Methodology:
-
A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.
-
The slide is placed on a hot stage, which allows for precise temperature control.
-
The sample is observed through a polarizing microscope with crossed polarizers.
-
The sample is heated slowly, and the changes in the optical texture are observed.
-
Isotropic liquids appear dark under crossed polarizers, while anisotropic liquid crystal phases are birefringent and exhibit characteristic textures.
-
For example, a nematic phase often shows a "schlieren" or "marbled" texture.
-
The transition from a crystalline solid to a liquid crystal phase and from the liquid crystal phase to the isotropic liquid can be visually confirmed and the corresponding temperatures recorded.
X-ray Diffraction (XRD)
Objective: To determine the molecular arrangement and structural parameters of the liquid crystal phases.[1]
Methodology:
-
A sample of the hexyloxynitrobenzene derivative is loaded into a thin-walled glass capillary tube.
-
The capillary is placed in a temperature-controlled holder within the XRD instrument.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected at various angles.
-
The resulting diffraction pattern provides information about the long-range order in the material.
-
For a nematic phase, a diffuse halo at wide angles indicates the lack of positional order, while two diffuse spots at small angles (if the sample is aligned) indicate the orientational order.
-
Smectic phases, which have layered structures, will show sharp peaks at small angles corresponding to the layer spacing.
Conclusion
The structure-property relationships in hexyloxynitrobenzene derivatives provide a clear illustration of the fundamental principles of liquid crystal design. The linearity of the molecular shape is a critical factor in promoting the formation of stable mesophases, as demonstrated by the nematic behavior of the 4-hexyloxy-1-nitrobenzene isomer. Deviations from this linearity, as seen in the 3- and 2-isomers, lead to a reduction or complete absence of liquid crystalline properties. The experimental protocols outlined in this guide provide a robust framework for the characterization of these and other novel liquid crystalline materials. This understanding is crucial for the targeted design of molecules with specific mesomorphic properties for applications in displays, sensors, and other advanced technologies.
References
performance comparison of 4-N-Hexyloxynitrobenzene in different applications
For Immediate Release
[City, State] – [Date] – In the competitive landscape of advanced materials, 4-N-Hexyloxynitrobenzene is emerging as a molecule of significant interest for researchers, scientists, and professionals in drug development. This guide provides a comprehensive performance comparison of this compound in its key application areas, juxtaposed with relevant alternatives and supported by available experimental data.
At the Forefront of Liquid Crystal Technology
For comparison, the well-studied 4-n-alkoxy-4'-cyanobiphenyls are a cornerstone of commercial liquid crystal displays. These compounds typically exhibit nematic phases, which are crucial for the operation of twisted nematic (TN) and vertical alignment (VA) displays. The performance of a liquid crystal is characterized by its clearing point (the temperature at which it becomes an isotropic liquid), its dielectric anisotropy (Δε), and its birefringence (Δn).
Table 1: Comparison of Mesomorphic Properties
| Compound | Family | Mesophase Type(s) | Clearing Point (°C) | Notes |
| This compound | 4-n-alkoxynitrobenzene | Expected Smectic | Data not available | Longer alkoxy chains in this family favor smectic phases. |
| 4-Pentyl-4'-cyanobiphenyl (5CB) | 4-n-alkyl-4'-cyanobiphenyl | Nematic | 35.3 | A standard nematic liquid crystal for displays. |
| 4-Octyl-4'-cyanobiphenyl (8CB) | 4-n-alkyl-4'-cyanobiphenyl | Smectic A, Nematic | 40.5 (N-I), 33.5 (SmA-N) | Shows both smectic and nematic phases. |
Experimental Protocol: Determination of Mesomorphic Properties
The liquid crystalline properties of a compound are typically investigated using a combination of Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).
-
Differential Scanning Calorimetry (DSC): A small, precisely weighed sample of the compound is placed in an aluminum pan and subjected to a controlled temperature program (heating and cooling cycles). The instrument measures the heat flow into or out of the sample relative to a reference. Phase transitions, such as melting (solid to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid), are detected as endothermic or exothermic peaks in the DSC thermogram. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
-
Polarized Light Microscopy (PLM): A small amount of the sample is placed on a glass slide and heated on a hot stage. The sample is observed between crossed polarizers. Anisotropic liquid crystal phases will be birefringent and will appear bright with characteristic textures, while the isotropic liquid phase will appear dark. By observing the changes in texture as a function of temperature, the different liquid crystal phases (e.g., nematic, smectic) can be identified and the transition temperatures confirmed.
Unlocking Potential in Nonlinear Optics
The performance of organic molecules in nonlinear optics (NLO) is quantified by their hyperpolarizability (β). The nitro group (-NO2) is a strong electron-withdrawing group, while the hexyloxy group (-OC6H13) is an electron-donating group. This donor-acceptor substitution pattern across the benzene ring is a classic design strategy for creating molecules with high second-order NLO activity.
Table 2: Comparison of First Hyperpolarizability (β)
| Compound | Structure | First Hyperpolarizability (β) (esu) | Method |
| This compound | C6H13O-C6H4-NO2 | Data not available (Expected to be > Nitrobenzene) | - |
| Nitrobenzene | C6H5-NO2 | ~1.69 x 10⁻³⁰ (static, theoretical)[1][2] | Quantum Mechanical Calculation |
| 4-Nitroaniline | NH2-C6H4-NO2 | ~9.2 x 10⁻³⁰ (at 1064 nm, experimental) | Electric Field Induced Second Harmonic Generation (EFISH) |
Experimental Protocol: Determination of First Hyperpolarizability (β)
The first hyperpolarizability of a molecule can be determined experimentally using techniques such as Electric Field Induced Second Harmonic Generation (EFISH) or Hyper-Rayleigh Scattering (HRS).
-
Electric Field Induced Second Harmonic Generation (EFISH): A solution of the compound of interest is placed in a cell with electrodes. A strong, static DC electric field is applied across the solution, which partially aligns the dipolar molecules. A high-intensity laser beam of a specific wavelength (e.g., 1064 nm from a Nd:YAG laser) is passed through the solution. The interaction of the laser with the aligned, non-centrosymmetric molecules generates a second harmonic signal at half the wavelength (532 nm). The intensity of this second harmonic signal is proportional to the square of the applied electric field and the concentration of the molecule, and from this, the first hyperpolarizability (β) can be calculated.
A Note on Pharmaceutical Synthesis
While nitroaromatic compounds are important intermediates in the synthesis of various pharmaceuticals, no specific examples of the use of this compound as a key starting material or intermediate in the synthesis of commercial drugs were identified in the surveyed literature. Its potential in this area would likely involve the reduction of the nitro group to an amine, which is a common transformation in the synthesis of many active pharmaceutical ingredients.
Workflow and Pathway Visualizations
To aid in the understanding of the experimental processes and molecular design principles discussed, the following diagrams have been generated.
Caption: Workflow for Characterizing Liquid Crystalline Properties.
Caption: Molecular Design for High First Hyperpolarizability.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-N-Hexyloxynitrobenzene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-N-Hexyloxynitrobenzene, focusing on operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, drawing on best practices for handling similar chemical compounds.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of chemotherapy-grade gloves when handling hazardous drugs.[1] Discard gloves immediately if contact with the chemical is suspected. |
| Eye and Face Protection | Safety goggles and face shield | Use chemical safety goggles that provide a complete seal around the eyes.[2][3] A face shield should be worn in conjunction with goggles to protect against splashes. |
| Body Protection | Chemical-resistant lab coat or gown | A disposable, back-closing gown made of a material resistant to chemical permeation is required.[1] Ensure cuffs are tucked into the inner pair of gloves. |
| Respiratory Protection | NIOSH-approved respirator | In a well-ventilated area or chemical fume hood, respiratory protection may not be required. However, if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Leather or canvas shoes are not suitable.[4] Wear chemical-resistant shoe covers over shoes, with pant legs worn outside of the shoe covers to prevent chemicals from entering.[4] |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and ensure safety from the moment this compound is received until its final disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage in a well-ventilated area.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2] The storage area should be clearly labeled with the appropriate hazard warnings. Keep containers tightly closed.[2][5]
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
PPE Donning: Before handling, properly don all required PPE as outlined in the table above.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily available.
During the Experiment
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3][6]
-
Aerosol Prevention: Work carefully to prevent the formation of dust or aerosols.[6]
-
Contamination Control: Be mindful of potential contamination of surfaces and equipment. Clean any contaminated surfaces thoroughly.[5]
Post-Experiment
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first, followed by the gown and then the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[2][7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and contaminated lab supplies, must be segregated as hazardous waste.
-
Containerization: Collect chemical waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant.[2][7] Do not allow the chemical to enter drains or the environment.[6]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, providing a clear, step-by-step visual guide for laboratory personnel.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

